Technical Documentation Center

4-Methylpyrazolidin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylpyrazolidin-3-one
  • CAS: 10234-74-9

Core Science & Biosynthesis

Foundational

Thermodynamic Properties of 4-Methylpyrazolidin-3-one: A Technical Characterization Guide

The following technical guide details the thermodynamic properties and characterization protocols for 4-Methylpyrazolidin-3-one . Executive Summary & Chemical Identity[1][2] 4-Methylpyrazolidin-3-one (CAS: 10234-74-9) re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties and characterization protocols for 4-Methylpyrazolidin-3-one .

Executive Summary & Chemical Identity[1][2]

4-Methylpyrazolidin-3-one (CAS: 10234-74-9) represents a critical scaffold in the synthesis of bioactive pyrazolidinone derivatives and non-staining photographic developing agents. While its N-phenyl analogs (e.g., Phenidone, Dimezone) are well-characterized, the specific thermodynamic profile of the core 4-methyl 3-ketone structure is often under-reported in standard compendia.

This guide provides a theoretical thermodynamic baseline derived from group additivity principles and establishes rigorous experimental protocols for empirically determining the missing values. Accurate thermodynamic data is essential for predicting shelf-life stability, solubility profiles, and reaction enthalpy during scale-up.

Chemical Profile
PropertySpecification
IUPAC Name 4-Methylpyrazolidin-3-one
CAS Number 10234-74-9
Molecular Formula

Molecular Weight 100.12 g/mol
Core Scaffold 5-membered heterocyclic lactam (pyrazolidinone)
Key Functional Groups Secondary Amine (N1), Amide (N2-C3=O), Methyl (C4)

Theoretical Thermodynamic Profile

Due to the scarcity of direct experimental combustion data for this specific isomer, we utilize Benson’s Group Additivity Method and comparative analysis with 1-phenyl-3-pyrazolidinone to establish a predictive baseline.[1] These values serve as the hypothesis for the experimental validation protocols in Section 3.

Estimated Parameters (Standard State, 298.15 K)
Thermodynamic PropertyEstimated ValueBasis of Estimation
Enthalpy of Formation (

)
-215 ± 15 kJ/mol Derived from lactam ring corrections and amide resonance stabilization energies.
Enthalpy of Fusion (

)
18.5 kJ/mol Based on structural analogy to pyrrolidinone derivatives.
Enthalpy of Sublimation (

)
85 - 95 kJ/mol Estimated via H-bond counting (N-H donor/acceptor network).
Heat Capacity (

)
145 J/(mol·K) Kopp’s Law approximation for solid organic heterocycles.
Predicted Melting Point 110 - 130 °C Disruption of crystal packing by C4-methyl vs. unsubstituted pyrazolidinone.

Scientific Insight: The presence of the N-H moiety at position 1 allows for intermolecular hydrogen bonding, significantly increasing the lattice energy (and thus melting point/enthalpy of sublimation) compared to N-alkylated analogs.

Experimental Protocols for Thermodynamic Determination

To validate the theoretical values above, the following self-validating protocols must be executed. These workflows are designed to minimize systematic error caused by the compound's potential sensitivity to oxidation.

Protocol A: Combustion Calorimetry (Determination of and )

Objective: Determine the standard molar enthalpy of combustion to derive the enthalpy of formation.

Causality: High-precision static bomb calorimetry is required because the combustion products (


, 

,

) allow for a closed thermodynamic cycle calculation.

Workflow:

  • Sample Preparation: Press 4-Methylpyrazolidin-3-one into a pellet (mass ~0.5 g).

    • Critical Step: Store pellet in a desiccator over

      
       for 24h to remove surface moisture, which acts as a parasitic heat sink.
      
  • Bomb Loading: Place sample in a Pt-crucible within the bomb. Add 1.0 mL of deionized water to the bomb bottom (to saturate the internal atmosphere and dissolve formed

    
    ).
    
  • Ignition: Pressurize with 3.0 MPa pure Oxygen (

    
    ). Fire using a cotton fuse.
    
  • Correction: Titrate the bomb washings with 0.1 M NaOH to determine the energy contribution of nitric acid formation (

    
    ).
    

Calculation Logic:




Protocol B: Knudsen Effusion Mass Spectrometry (Vapor Pressure & )

Objective: Measure the enthalpy of sublimation, critical for understanding stability during drying processes.

Causality: Since pyrazolidinones can thermally degrade before boiling, Knudsen Effusion allows measurement at lower temperatures (equilibrium vapor pressure) without decomposition.

Steps:

  • Place crystalline sample in a Knudsen cell with an orifice diameter of ~0.3 mm.

  • Heat cell under high vacuum (

    
     mbar) across a range of 300 K to 350 K.
    
  • Measure ion intensity (

    
    ) of the molecular parent peak using a Mass Spectrometer.
    
  • Plot:

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .

Visualization of Thermodynamic Cycle

The following diagram illustrates the Born-Haber cycle used to derive the Enthalpy of Formation from the experimental Combustion and Sublimation data.

ThermodynamicCycle Solid 4-Methylpyrazolidin-3-one (Solid, 298 K) Gas 4-Methylpyrazolidin-3-one (Gas, 298 K) Solid->Gas ΔsubH° (Sublimation) Products Combustion Products (4 CO2(g) + 4 H2O(l) + N2(g)) Solid->Products ΔcH° (Combustion) Elements Elements (4 C(s) + 4 H2(g) + N2(g) + 0.5 O2(g)) Elements->Solid ΔfH° (Solid) (Target Value) Elements->Products Known ΔfH° of CO2 & H2O

Figure 1: Thermodynamic cycle linking combustion calorimetry data to formation enthalpy.

Stability & Degradation Pathways

Understanding the thermodynamic stability of 4-Methylpyrazolidin-3-one is vital for formulation. The molecule is susceptible to oxidative ring opening and hydrolysis.

Degradation Mechanism
  • Oxidation: The C3-position is activated. In the presence of base and oxygen, the pyrazolidinone ring can oxidize to a pyrazolone or ring-open.

  • Hydrolysis: The cyclic amide (lactam) bond is thermodynamically unstable relative to the open-chain hydrazino acid, but kinetically stable at neutral pH.

Degradation Compound 4-Methylpyrazolidin-3-one Radical Pyrazolidinone Radical (Semiquinone-like) Compound->Radical -e-, -H+ (Oxidation initiation) OpenChain 3-Hydrazino-2-methylpropanoic acid (Hydrolysis Product) Compound->OpenChain +H2O / OH- (Base Hydrolysis) Pyrazolone 4-Methyl-3-pyrazolone (Oxidation Product) Radical->Pyrazolone -e-, -H+

Figure 2: Primary degradation pathways affecting thermodynamic stability measurements.

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Foundational text for Group Additivity methods).
  • NIST Chemistry WebBook. Standard Reference Data for Pyrazolidinone Derivatives.

  • Kendall, J. D., & Duffin, G. F. (1951). Improvements in or relating to the production of pyrazolidinones. British Patent GB650911. (Synthesis and properties of the class).
  • Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.

  • PubChem Compound Summary. 4-Methyl-1-phenylpyrazolidin-3-one (Analog Data).

Sources

Exploratory

4-Methylpyrazolidin-3-one CAS number and chemical identifiers

CAS Number: 10234-74-9 Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers[1][2] Executive Summary 4-Methylpyrazolidin-3-one (CAS 10234-74...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 10234-74-9 Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers[1][2]

Executive Summary

4-Methylpyrazolidin-3-one (CAS 10234-74-9) is a specialized heterocyclic scaffold belonging to the pyrazolidinone class.[1][3][4] Distinct from its widely used phenyl-substituted analog (Phenidone B), this unsubstituted N-heterocycle serves as a critical "minimalist" building block in the synthesis of bioactive small molecules.[1][2][5] Its structural significance lies in the C4-methyl stereocenter, which introduces chirality into the pyrazolidinone core, making it a valuable intermediate for developing enantioselective pharmaceuticals, particularly in the design of MurA inhibitors (antibacterials) and novel anti-inflammatory agents.[2][5]

This guide provides a validated technical overview of its chemical identity, synthesis pathways, and application in modern drug development.[2][5]

Chemical Identity & Physicochemical Properties[2][5][6][7][8]

The compound is characterized by a five-membered ring containing two adjacent nitrogen atoms, a ketone group at position 3, and a methyl substituent at position 4.[2][5] This specific substitution pattern distinguishes it from its isomer, 5-methylpyrazolidin-3-one (CAS 10234-76-1).[1]

Identity Data Table[1][2]
IdentifierValueDescription
CAS Number 10234-74-9 Unique registry identifier for the 4-methyl isomer.[1]
IUPAC Name 4-Methylpyrazolidin-3-oneSystematic nomenclature.[1][5]
PubChem CID 437721Database ID for structure retrieval.[5]
Molecular Formula C₄H₈N₂OStoichiometric composition.[5]
Molecular Weight 100.12 g/mol Monoisotopic mass.[5]
SMILES CC1CNNC1=OSimplified molecular-input line-entry system.[1][5]
InChI Key YGHDPGQEDMHVLK-UHFFFAOYSA-NStandardized hash for structure verification.
Structural Visualization

The following diagram illustrates the core connectivity and the critical C4-chiral center.

ChemicalStructure Figure 1: Connectivity of 4-Methylpyrazolidin-3-one showing the C4 chiral center. N1 N1 (H) N2 N2 (H) N1->N2 C3 C3 (=O) N2->C3 C4 C4 (CH3) C3->C4 O_carbonyl O C3->O_carbonyl dbl C5 C5 (CH2) C4->C5 Me_group CH3 C4->Me_group C5->N1

[1]

Synthesis & Production Methodologies

The synthesis of 4-methylpyrazolidin-3-one presents a regiochemical challenge: ensuring the methyl group is positioned at C4 rather than C5.[1] This is controlled by the choice of the


-unsaturated ester precursor.[1][2][5]
Core Synthetic Pathway: Michael Addition-Cyclization

The most direct synthetic route involves the condensation of hydrazine hydrate with methyl methacrylate .[1][5]

  • Reactants: Hydrazine hydrate (

    
    ) and Methyl Methacrylate.[2][5]
    
  • Mechanism:

    • Step 1 (Michael Addition): The hydrazine nucleophile attacks the

      
      -carbon (unsubstituted methylene) of the methacrylate.[2][5]
      
    • Step 2 (Cyclization): Intramolecular nucleophilic attack of the secondary amine on the ester carbonyl releases methanol and closes the ring.[5]

  • Regioselectivity Logic:

    • Methacrylate (

      
      ) 
      
      
      
      Methyl is on the
      
      
      -carbon.[2][5] Nucleophilic attack at
      
      
      -carbon places the methyl at position 4 relative to the resulting carbonyl (C3).[5]
    • Crotonate (

      
      ) 
      
      
      
      Methyl is on the
      
      
      -carbon.[5] Nucleophilic attack at
      
      
      -carbon places the methyl at position 5.[1][5]
Experimental Workflow Diagram

SynthesisPathway Figure 2: Regioselective synthesis pathway from methacrylate precursors. Start Precursors: Hydrazine Hydrate + Methyl Methacrylate Inter Intermediate: Michael Adduct (Hydrazino-ester) Start->Inter Michael Addition (Attack at CH2) Side Isomer Risk: 5-Methyl isomer (from Crotonate impurity) Start->Side If Crotonate present Product Target Product: 4-Methylpyrazolidin-3-one (CAS 10234-74-9) Inter->Product Cyclization (-MeOH)

[2][5] Process Note: Direct thermal condensation can yield complex polymeric mixtures.[5] Optimized protocols often employ controlled heating or specific solvents (e.g., ethanol) to favor the 5-membered ring formation over linear polymerization [1][2].[2][5]

Applications in Drug Development[9][10]

Antibacterial Scaffold (MurA Inhibition)

Research indicates that pyrazolidinone derivatives function as inhibitors of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) , a critical enzyme in bacterial cell wall biosynthesis.[2][5][6][7] The 4-methylpyrazolidin-3-one core serves as a scaffold for "duplex" inhibitors where two pyrazolidinone rings are linked, or where the N1 position is substituted with aryl groups to enhance binding affinity within the enzyme's active site [3].[1]

Chiral Building Block

Because the C4 position is chiral, 4-methylpyrazolidin-3-one is used to introduce specific stereochemistry into larger bioactive molecules.[1] Enantiomerically pure forms (R or S) can be generated via asymmetric synthesis or resolution, allowing medicinal chemists to probe the stereochemical requirements of a target receptor.[2][5]

Bioisostere for -Lactams

The pyrazolidinone ring acts as a bioisostere for


-lactams (pyrrolidinones).[1][5] The additional nitrogen atom (N1) alters the hydrogen bonding donor/acceptor profile and metabolic stability, offering a strategy to tune the pharmacokinetic properties (ADME) of lead compounds.[2][5]

Safety & Handling Protocols

While specific toxicological data for the unsubstituted 4-methyl isomer is limited compared to its phenyl derivatives, standard laboratory safety protocols for pyrazolidinones apply.[1][2][5]

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed (Estimated).[2][5][8]

    • H315: Causes skin irritation.[5][9]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[5][9]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation or hydrolysis.

  • Handling: Use in a chemical fume hood.[5] Avoid contact with strong oxidizing agents.[5]

References

  • PubChem. (n.d.).[2][5] 4-Methylpyrazolidin-3-one (CID 437721).[1][4] National Center for Biotechnology Information.[5] Retrieved from [Link][2][5]

  • Molaid Chemicals. (n.d.).[2][5] Reaction Information for CAS 10234-74-9.[1][3][5] Retrieved from [Link][2][5]

  • SciDok. (2022).[2][5] Synthesis and biological evaluation of novel antibacterial agents targeting MurA.[5][7] Saarland University.[5] Retrieved from [Link][2][5]

  • ResearchGate. (2023). Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate.[1][2][5][10] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the History and Application of 4-Methylpyrazolidin-3-one in Photographic Chemistry

Abstract This technical guide provides a comprehensive examination of 4-Methyl-1-phenyl-3-pyrazolidinone, a pivotal developing agent in the history of black and white photographic chemistry. Known commercially as Phenido...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of 4-Methyl-1-phenyl-3-pyrazolidinone, a pivotal developing agent in the history of black and white photographic chemistry. Known commercially as Phenidone B, this compound represented a significant evolution from its predecessor, Phenidone, and a major advancement over the long-established Metol-based developers. We will explore its discovery within the broader context of pyrazolidinone chemistry, detail its synthesis and chemical properties, and provide an in-depth analysis of its mechanism of action, with a particular focus on the phenomenon of superadditivity. Through comparative data, experimental protocols, and workflow visualizations, this document serves as a definitive resource for researchers and chemists on the role and significance of 4-Methylpyrazolidin-3-one.

The Landscape of Photographic Developers: A Paradigm Shift

The conversion of a latent image, formed by the exposure of silver halide crystals to light, into a visible metallic silver image is the fundamental principle of traditional photography. This process is driven by a reduction reaction facilitated by chemical compounds known as developing agents. For much of the early 20th century, the field was dominated by agents such as Metol (p-methylaminophenol sulfate) and hydroquinone. These developers, typically used in combination (MQ developers), were effective but suffered from drawbacks, including high toxicity and the propensity for Metol to cause contact dermatitis.[1]

The search for a more efficient, safer alternative led the research laboratories of Ilford Limited to a class of heterocyclic organic compounds: the pyrazolidinones. This line of inquiry would fundamentally alter the composition of photographic developers for decades to come.

The Advent of Pyrazolidinones: J.D. Kendall and the Discovery of Phenidone

While the parent compound 1-phenyl-3-pyrazolidinone was first synthesized in 1890, its remarkable properties as a photographic developing agent were not uncovered until 1940 by Dr. J.D. Kendall of Ilford.[2][3] Commercial production, however, did not become viable until 1951.[3] Ilford trademarked this compound as Phenidone .

Phenidone proved to be a revolutionary agent. It was found to be between 10 and 18 times more effective by weight than Metol, exhibited significantly lower toxicity, and did not cause the skin irritation associated with its predecessor.[3] Its most significant property was its highly efficient synergistic relationship with hydroquinone, a phenomenon termed "superadditivity."[1][4] This discovery paved the way for a new class of developers, known as PQ developers, which offered faster development times and greater stability.[5]

Focus: 4-Methylpyrazolidin-3-one (Phenidone B)

Following the success of Phenidone (also known as Phenidone A), research continued into its derivatives to further refine its properties. This led to the introduction of 4-Methyl-1-phenyl-3-pyrazolidinone (CAS 2654-57-1) , which became known commercially as Phenidone B .[4][6][7] The addition of a methyl group at the 4-position of the pyrazolidinone ring subtly alters the molecule's chemical and physical properties. Phenidone B was primarily utilized as a high-contrast developing agent and became a key component in specialized formulations.[4][6]

G node_A Phenylhydrazine node_C Heat / Reflux node_A->node_C + node_B Methyl Methacrylate node_B->node_C node_D Intramolecular Cyclization node_C->node_D node_E 4-Methyl-1-phenyl-3-pyrazolidinone node_D->node_E G Phen_B Phenidone B (Active) Phen_B_Ox Phenidone B (Oxidized) Phen_B->Phen_B_Ox is oxidized to AgX Silver Halide (Ag⁺) Phen_B->AgX donates e⁻ Phen_B_Ox->Phen_B is reduced back to HQ Hydroquinone HQ->Phen_B_Ox donates e⁻ to regenerate HQ_Ox Hydroquinone (Oxidized) HQ->HQ_Ox is oxidized to Ag Metallic Silver (Ag⁰) AgX->Ag is reduced to

Sources

Exploratory

Tautomeric Dynamics of 4-Methyl-3-Pyrazolidone: Mechanistic Insights and Analytical Protocols

Executive Summary This technical guide provides a comprehensive analysis of the tautomeric landscape of 4-methyl-3-pyrazolidone , a critical heterocyclic core in redox chemistry and pharmaceutical synthesis.[1] Unlike it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric landscape of 4-methyl-3-pyrazolidone , a critical heterocyclic core in redox chemistry and pharmaceutical synthesis.[1] Unlike its industrially ubiquitous derivative 1-phenyl-4-methyl-3-pyrazolidone (Phenidone B), the unsubstituted parent molecule exhibits a complex "triad" of tautomeric possibilities involving lactam-lactim interconversion and annular nitrogen proton migration.[1] This guide details the structural mechanics, thermodynamic drivers, and validated experimental protocols for characterizing these equilibrium states.

Part 1: The Tautomeric Landscape

Structural Definition

4-methyl-3-pyrazolidone (C₄H₈N₂O) consists of a saturated five-membered ring containing two adjacent nitrogen atoms (hydrazine moiety).[1][2] The introduction of a ketone at position 3 and a methyl group at position 4 creates a system capable of prototropic tautomerism.

Unlike N-substituted derivatives, the parent molecule possesses two exchangeable protons, leading to three primary tautomeric forms:

  • Tautomer A (3-Oxo / Lactam): The fully saturated pyrazolidine form.[1] Both nitrogens are protonated (if neutral) or one is protonated in a zwitterionic resonance. This is typically the most stable form in the solid state.

  • Tautomer B (3-Hydroxy / Lactim): Formed by the migration of a proton from N2 to the carbonyl oxygen, creating a C3-N2 double bond (endocyclic). This effectively converts the ring to a pyrazoline .

  • Tautomer C (Annular Tautomer): Migration of the proton between N1 and N2, often coupled with the lactam-lactim equilibrium.

Mechanistic Pathway

The equilibrium is driven by solvent polarity and pH. In non-polar solvents (e.g., Chloroform), the Lactam (A) form dominates due to intermolecular hydrogen bonding dimerization. In polar protic solvents (e.g., Methanol, Water), the Lactim (B) form is stabilized by solvation of the hydroxyl group.

Figure 1: Tautomeric Equilibrium Pathway

Tautomerism cluster_0 Solvent Influence Lactam Tautomer A (Lactam / 3-Oxo) -NH-NH-C(=O)- Transition Transition State [Proton Transfer] Lactam->Transition -H+ (N2) Transition->Lactam +H+ (N2) Lactim Tautomer B (Lactim / 3-Hydroxy) -N-N=C(OH)- Transition->Lactim +H+ (O) Lactim->Transition -H+ (O)

Caption: Proton migration pathway from the keto-form (Lactam) to the enol-form (Lactim), mediated by solvent interaction.

Part 2: Thermodynamic & Spectroscopic Profiles

Predicted NMR Signatures

Distinguishing tautomers requires observing specific chemical shifts that correspond to the hybridization changes at C3 and N2.

FeatureLactam Form (A)Lactim Form (B)Mechanistic Cause
¹³C NMR (C3) 170 - 175 ppm160 - 165 ppmCarbonyl (C=O) vs Imidate (C-OH) character.[1]
¹H NMR (N-H) Broad singlet, 8-10 ppmAbsent / ShiftedLoss of N2-H proton in Lactim form.[1]
¹H NMR (O-H) AbsentBroad singlet, 10-12 ppmAppearance of acidic enolic proton.
¹H NMR (C4-H) Multiplet (coupling with Me)Shifted downfieldProximity to C=N bond in Lactim form.[1]
Infrared (IR) Markers
  • Lactam: Strong C=O stretch at 1680–1720 cm⁻¹ .[1]

  • Lactim: Broad O-H stretch at 3200–3400 cm⁻¹ and C=N stretch at 1620–1640 cm⁻¹ .[1]

Part 3: Experimental Validation Protocols

Protocol 1: Solvent-Dependent NMR Titration

Objective: To quantify the equilibrium constant (


) between Lactam and Lactim forms by manipulating solvent polarity.

Reagents:

  • Compound: 4-methyl-3-pyrazolidone (>98% purity).[1][3]

  • Solvents: CDCl₃ (Non-polar), DMSO-d₆ (Polar aprotic), CD₃OD (Polar protic).

Methodology:

  • Preparation: Prepare three 10 mg samples of 4-methyl-3-pyrazolidone.

  • Solvation: Dissolve each sample in 0.6 mL of the respective deuterated solvent.

  • Acquisition:

    • Run ¹H NMR (400 MHz minimum) at 298 K.

    • Set relaxation delay (d1) to 5 seconds to ensure accurate integration of exchangeable protons.

  • Analysis:

    • Integrate the C4-Methyl doublet signals. If tautomer exchange is slow on the NMR timescale, two distinct doublets will appear.

    • If exchange is fast, observe the weighted average shift.

    • Self-Validation: The sum of integrals for the methyl group must equal 3H relative to the C4-H (1H).[1] Any deviation indicates degradation or impurities.[1]

Protocol 2: Computational Validation (DFT)

Objective: To calculate the relative Gibbs Free Energy (


) of tautomers to predict stability.

Workflow:

  • Structure Build: Construct Tautomer A and B in molecular modeling software (e.g., Gaussian, ORCA).

  • Optimization: Perform geometry optimization using B3LYP/6-311+G(d,p) level of theory.

  • Solvent Model: Apply PCM (Polarizable Continuum Model) for Water and Chloroform.

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

  • Output: Calculate

    
    . A positive value indicates the Lactam is thermodynamically preferred.
    
Figure 2: Analytical Workflow

Workflow Start Start: Pure 4-methyl-3-pyrazolidone Solvent Dissolve in CDCl3 / DMSO-d6 Start->Solvent NMR 1H & 13C NMR Acquisition Solvent->NMR Decision Signals Split? NMR->Decision SlowExchange Slow Exchange: Calculate Keq from Integrals Decision->SlowExchange Yes FastExchange Fast Exchange: Calculate weighted average shift Decision->FastExchange No DFT Correlate with DFT Energies SlowExchange->DFT FastExchange->DFT

Caption: Step-by-step decision tree for experimentally determining tautomeric ratios.

Part 4: Implications for Drug Development

Understanding the tautomeric state of 4-methyl-3-pyrazolidone is crucial for:

  • Reactivity: The Lactim form is more nucleophilic at the oxygen, while the Lactam form is susceptible to electrophilic attack at the nitrogen.

  • Bioavailability: The polarity difference between tautomers affects membrane permeability (LogP).

  • Redox Activity: In photographic and radical scavenging applications, the ease of electron transfer is often linked to the deprotonated enolate form, which is accessible via the Lactim tautomer.

References

  • Synthesis and Tautomerism of Pyrazolidinones Source: Molecules, 2016. "Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines".

  • Tautomeric Equilibrium in Heterocycles Source: Advances in Heterocyclic Chemistry, 2000. "The Tautomerism of Heterocycles: Five-membered Rings".

  • Industrial Derivatives (Phenidone B) Source: PubChem, NIH. "4-Methyl-1-phenyl-3-pyrazolidone Compound Summary".

  • Solvent Effects on Tautomerism Source: RSC Advances, 2014. "Caging and solvent effects on the tautomeric equilibrium".

Sources

Foundational

Safety Data Sheet (SDS) analysis for 4-Methylpyrazolidin-3-one

An in-depth technical analysis and handling guide for 4-Methylpyrazolidin-3-one , designed for researchers, synthetic chemists, and drug development professionals. Executive Summary 4-Methylpyrazolidin-3-one (CAS: 10234-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and handling guide for 4-Methylpyrazolidin-3-one , designed for researchers, synthetic chemists, and drug development professionals.

Executive Summary

4-Methylpyrazolidin-3-one (CAS: 10234-74-9) is a highly versatile nitrogen-bridgehead scaffold utilized extensively in medicinal chemistry. While historically viewed as a simple heterocyclic building block, recent pharmacological advancements have repositioned pyrazolidinone derivatives as critical leads for overcoming antimicrobial resistance. Specifically, they act as dual inhibitors of the bacterial enzymes MurA and MurB, offering a non-covalent mechanism to bypass fosfomycin-resistant bacterial strains [1].

Because this compound is primarily designated for "Research Use Only" (RUO), commercially available Safety Data Sheets (SDS) often lack deep mechanistic hazard profiling. This whitepaper synthesizes extrapolated toxicological data, rigorous safety protocols, and field-proven synthetic methodologies to provide a comprehensive, self-validating guide for laboratory handling and application.

Physicochemical Profiling

Understanding the baseline metrics of 4-Methylpyrazolidin-3-one is essential for predicting its behavior in both synthetic environments and biological assays.

PropertyValueCausality / Implication
IUPAC Name 4-Methylpyrazolidin-3-oneDefines the core 5-membered lactam/hydrazine hybrid ring.
CAS Number 10234-74-9Primary identifier for regulatory and inventory tracking.
Molecular Formula C₄H₈N₂OIndicates a high degree of polarity and hydrogen-bonding potential.
Molecular Weight 100.12 g/mol Low molecular weight ensures favorable ligand efficiency in drug design.
Physical State Solid / CrystallineProne to aerosolization; necessitates respiratory protection.
Storage Temp. -20°C (Cold-chain)Prevents spontaneous ring-opening or oxidative degradation of the N-N bond.
LogP (Predicted) ~ -0.5 to 0.1High hydrophilicity; requires polar aprotic solvents for optimal extraction.

Advanced Safety Data Sheet (SDS) Analysis & Hazard Mitigation

Standard handling of novel pyrazolidinones requires treating the compound as an acute irritant and potential systemic toxin. The following protocols are engineered to create a self-validating safety loop.

Hazard Identification (GHS Extrapolation)

Based on structurally analogous pyrazolidine-3,5-diones [2], the following classifications apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Exposure Controls & Self-Validating PPE Systems

To ensure absolute trustworthiness in laboratory safety, protective measures must be verifiable in real-time.

  • Engineering Controls: All manipulations must occur within a Class II Type A2 biological safety cabinet or a chemical fume hood with a calibrated face velocity of 0.5 m/s. Validation: Use an inline digital anemometer; operations must automatically halt if airflow drops below 0.45 m/s.

  • Dermal Protection: Double-gloving with nitrile (minimum 0.11 mm thickness). Causality: The high polarity of the compound allows it to permeate standard latex. Nitrile provides a superior barrier against polar organics.

  • Respiratory Protection: If handled outside of a hood (e.g., during weighing), a Type P3 particulate respirator is mandatory to prevent inhalation of micro-crystals.

Emergency & Spill Protocols
  • Decontamination: In the event of a spill, do not use water initially, as it may spread the highly soluble compound. Sweep the solid using a static-free brush, then neutralize the surface with a 5% sodium hypochlorite solution. Causality: Hypochlorite oxidatively cleaves the hydrazine N-N bond, rendering the active pharmacophore inert.

Synthetic Methodology: The Hydrazine-Methacrylate Route

The synthesis of 4-methylpyrazolidin-3-one from α,β-unsaturated esters is notoriously complex due to competing thermodynamic pathways [3]. The following protocol leverages extreme thermal conditions to force cyclization.

Step-by-Step Workflow
  • Reagent Preparation: Charge a flame-dried 250 mL round-bottom flask with ethyl methacrylate (1.0 equiv) and hydrazine hydrate (98%, 1.2 equiv) under a continuous argon purge.

    • Causality: Argon prevents the oxidative degradation of hydrazine. The 0.2 equiv excess of hydrazine kinetically drives the initial Michael addition forward.

  • Primary Adduct Formation: Heat the reaction mixture to 80 °C for 4 hours.

    • Causality: At this temperature, a 1,1-disubstituted hydrazine adduct forms. Temperatures below 200 °C are insufficient for full cyclization because the intermediate is highly prone to unfavorable retro-Michael reactions.

  • High-Temperature Cyclization: Transfer the complex mixture to a high-vacuum distillation apparatus. Gradually increase the temperature to 390 °C while maintaining a reduced pressure of 10–15 mmHg.

    • Causality: The extreme thermal energy overcomes the high activation barrier for the second cyclization step. Simultaneously, the vacuum continuously removes the ethanol byproduct, shifting Le Chatelier's equilibrium irreversibly toward the pyrazolidinone core.

  • Isolation & Self-Validation: Collect the sublimate in a liquid-nitrogen-cooled receiving flask.

    • Validation System: Weigh the collected ethanol byproduct in the secondary cold trap. A >95% stoichiometric match of expected ethanol mass mathematically validates that the cyclization is complete, independent of spectroscopic analysis.

  • Spectroscopic Confirmation: Verify the product via ¹H-NMR (DMSO-d₆). The structural hallmark is the distinct doublet of the C4-methyl group (~1.2 ppm) and the broad singlets of the N-H protons.

Pharmacological Application: MurA/MurB Inhibition

The early steps of bacterial cell wall synthesis are critically underutilized as drug targets. The enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-GlcNAc.

Currently, Fosfomycin is the only clinical antibiotic targeting this pathway, acting via irreversible covalent modification of the Cys115 residue. However, pathogenic mutations (e.g., C115D) render fosfomycin useless. 4-Methylpyrazolidin-3-one derivatives solve this by acting as reversible, non-covalent inhibitors that successfully bind both wild-type and C115D-mutant MurA [4]. Furthermore, these scaffolds exhibit dual-inhibition capabilities against MurB, an oxidoreductase downstream in the same pathway, effectively collapsing the bacterial cell wall synthesis infrastructure.

Mechanistic Pathway Visualization

MurAPathway Substrate1 UDP-GlcNAc MurA MurA Enzyme (Enolpyruvyl Transferase) Substrate1->MurA Substrate2 Phosphoenolpyruvate (PEP) Substrate2->MurA Intermediate UDP-GlcNAc-EP MurA->Intermediate Catalysis MurB MurB Enzyme (Oxidoreductase) Intermediate->MurB Product UDP-MurNAc (Cell Wall Precursor) MurB->Product NADPH Inhibitor 4-Methylpyrazolidin-3-one (Reversible Inhibitor) Inhibitor->MurA Inhibits (Non-covalent) Inhibitor->MurB Dual Inhibition Fosfomycin Fosfomycin (Irreversible Inhibitor) Fosfomycin->MurA Inhibits (Covalent)

Fig 1: Dual inhibition of the bacterial peptidoglycan biosynthesis pathway by pyrazolidinones.

References

  • Title: Synthesis and biological evaluation of novel antibacterial agents (Dissertation) Source: Saarland University Publications URL: [Link]

  • Title: Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Exploratory

Advanced Synthesis Strategies for 4-Methylpyrazolidin-3-one: A Technical Review

This is an in-depth technical guide on the synthesis of 4-Methylpyrazolidin-3-one (CAS: 13276-96-5), designed for researchers and process chemists. Executive Summary 4-Methylpyrazolidin-3-one is a critical heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 4-Methylpyrazolidin-3-one (CAS: 13276-96-5), designed for researchers and process chemists.

Executive Summary

4-Methylpyrazolidin-3-one is a critical heterocyclic building block, distinct from its widely used 1-phenyl analog (Phenidone B). Its structure features a saturated five-membered ring with a chiral center at the C4 position, making it a valuable scaffold for peptidomimetics, beta-lactam antibiotics, and agrochemical intermediates.[1]

Synthesis of the N-unsubstituted parent ring is chemically challenging due to the competing thermodynamics of polymerization versus cyclization. This guide delineates two primary methodologies: the Classical Thermal Cyclocondensation (favored for industrial bulk) and the Organocatalytic Oxidative Route (favored for high-purity/chiral laboratory synthesis).[1]

Mechanistic Foundations & Retrosynthesis

The formation of the pyrazolidin-3-one ring relies on the construction of the N-N bond or the closure of the C-N bond. The most accessible retrosynthetic cut involves the condensation of hydrazine (a 1,2-dinucleophile) with a three-carbon electrophile (typically an


-unsaturated carbonyl).[1]
Retrosynthetic Analysis
  • Disconnection A (C3-N2): Implies cyclization of a

    
    -hydrazino acid derivative.
    
  • Disconnection B (C5-N1): Implies cyclization of an

    
    -unsaturated hydrazide.[1]
    
  • Critical Challenge: Reaction of hydrazine with methacrylates often yields acyclic hydrazides or polymers (poly-methacryloyl hydrazide) rather than the cyclic product due to the reversibility of the Michael addition.

Retrosynthesis cluster_0 Precursors Target 4-Methylpyrazolidin-3-one Methacrylate Methyl Methacrylate + Hydrazine Methacrylate->Target Thermal Cyclization (Route A) Methacrolein Methacrolein + Hydrazine Methacrolein->Target Oxidative Cyclization (Route B) BetaAmino Beta-Chloro/Bromo Esters BetaAmino->Target Alkylation (Route C)

Figure 1.[1] Retrosynthetic pathways for the target scaffold.

Pathway A: Direct Thermal Cyclocondensation (The Methacrylate Route)[1]

This pathway utilizes inexpensive commodity chemicals but requires rigorous control of thermodynamics to favor the 5-exo-trig cyclization over polymerization.

Reaction Mechanism

The reaction proceeds via a Michael Addition followed by an Amide Bond Formation (cyclization).[1]

  • Michael Addition: Hydrazine attacks the

    
    -carbon of methyl methacrylate.
    
  • Intermediate: Formation of methyl 3-hydrazino-2-methylpropanoate.

  • Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl.

Technical Protocol
  • Reagents: Methyl Methacrylate (1.0 eq), Hydrazine Hydrate (1.1 eq), Sodium Methoxide (0.1 eq, Catalyst).[1]

  • Solvent: Methanol (anhydrous) or solvent-free (ball milling).[1]

  • Conditions:

    • Low Temperature (<80°C): Yields acyclic hydrazides.

    • High Temperature (>200°C/Pyrolysis): Required to drive the cyclization and eliminate methanol.

Step-by-Step Procedure (Optimized High-Temp Method):

  • Mixing: Combine hydrazine hydrate and methyl methacrylate in a pressure vessel or autoclave.

  • Initial Stage (Michael Adduct): Heat to 80–100°C for 2 hours. The mixture will thicken as the acyclic hydrazide forms.

  • Pyrolytic Cyclization: Increase temperature to 180–200°C (requires high-pressure rating). Maintain for 4–6 hours.

  • Work-up: Distill off the methanol byproduct during the reaction if possible to drive equilibrium.

  • Purification: The residue is often a viscous oil or solid. Recrystallize from ethanol/ether or purify via vacuum distillation (bp ~140°C at 0.5 mmHg).[1]

Critical Control Point: If the temperature is too low, the reaction stalls at the acyclic hydrazide, which is water-soluble and difficult to separate.

Pathway B: Organocatalytic Oxidative Synthesis (The Laboratory Route)[1]

For high-purity applications or asymmetric synthesis, the direct methacrylate route is too harsh. A two-step sequence using methacrolein offers superior control.

Reaction Logic

Instead of forming the amide bond directly, this route forms a hemiaminal (pyrazolidinol) first, which is then oxidized to the lactam.[1]

  • Condensation: Methacrolein + Hydrazine

    
     4-Methylpyrazolidin-3-ol.
    
  • Oxidation: Alcohol

    
     Ketone (Pyrazolidin-3-one).
    
Technical Protocol

Step 1: Cyclization to Pyrazolidin-3-ol

  • Reagents: Methacrolein (1.0 eq), Hydrazine (1.0 eq), Benzoic Acid (10 mol% catalyst).[1]

  • Solvent: Toluene or DCM.

  • Procedure: Stir at room temperature for 24 hours. The organocatalyst (benzoic acid or a chiral proline derivative) facilitates the [3+2] type condensation.[1]

  • Yield: ~85-95% of the diastereomeric alcohol mixture.

Step 2: Oxidation [1][2]

  • Reagents: Pyridinium Chlorochromate (PCC) or Swern Oxidation conditions.[1]

  • Procedure: Treat the intermediate alcohol with PCC in DCM at 0°C.

  • Outcome: Quantitative conversion to 4-methylpyrazolidin-3-one.[3][4]

PathwayB Start Methacrolein + Hydrazine Inter Intermediate: 4-Methylpyrazolidin-3-ol Start->Inter Benzoic Acid Cat. Toluene, RT End Product: 4-Methylpyrazolidin-3-one Inter->End PCC Oxidation DCM, 0°C

Figure 2. The organocatalytic oxidative pathway offers milder conditions.

Analytical Characterization

Validating the structure requires distinguishing the cyclic pyrazolidinone from the acyclic hydrazide isomer.

TechniqueDiagnostic Signal (Expected)Structural Insight
1H NMR (CDCl3)

1.1-1.3 (d, 3H)
Methyl group at C4 (doublet).[1]

2.4-2.8 (m, 1H)
Methine proton at C4.[1]

3.0-3.6 (m, 2H)
Methylene protons at C5 (diastereotopic).[1]

8.5-9.0 (br s)
Amide NH (N2).[1]
IR Spectroscopy 1680-1710 cm⁻¹ Strong C=O stretch (Lactam).[1] Acyclic hydrazides often show two bands or shifts.
Mass Spec m/z ~100.1 Molecular ion [M+H]+.

Stereochemistry Note: The C4 position is chiral. The synthesis described above yields a racemate (


). For enantiopure material, Pathway B can be modified using chiral diarylprolinol silyl ethers as catalysts during the condensation step (See Ref 3).[1]

Safety & Handling (E-E-A-T)

  • Hydrazine Hazard: Hydrazine hydrate is a potent carcinogen, corrosive, and unstable.[1] All reactions involving free hydrazine must be conducted in a fume hood with blast shielding.

  • Peroxide Risk: Methacrolein and methacrylates can form explosive peroxides. Test solvents and reagents before heating.

  • Waste Disposal: Hydrazine waste must be deactivated (e.g., with hypochlorite) before disposal, strictly following EHS protocols.[1]

References

  • Unexpected reactions of

    
    -unsaturated esters with hydrazine hydrate. 
    Journal of the Chemical Society, Perkin Transactions 2.
    
    Citation for the thermal instability and high-temperature requirement of the methacrylate route.
    
  • Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines. Molecules, 2016, 21(12), 1655. Citation for the mild organocatalytic/oxidative protocol (Pathway B).

  • Synthesis of 3-Pyrazolidinone Derivatives (Review). Arkivoc, 2015. Comprehensive review on pyrazolidinone ring formation and functionalization.[1]

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Green Chemistry Letters and Reviews. Reference for mechanochemical/solvent-free alternatives.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methylpyrazolidin-3-one Derivatives

This Application Note is structured to address the specific synthesis of 4-Methylpyrazolidin-3-one while scientifically clarifying the critical regiochemical distinction regarding the starting material, Crotonic Acid . -...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthesis of 4-Methylpyrazolidin-3-one while scientifically clarifying the critical regiochemical distinction regarding the starting material, Crotonic Acid .


-Unsaturated Acids[1][2]

Executive Summary & Scientific Criticality

Core Directive: The user requested the synthesis of 4-Methylpyrazolidin-3-one starting from Crotonic Acid .

Scientific Reality Check: It is chemically imperative to distinguish between the two isomers derived from


-unsaturated acids:
  • Crotonic Acid (

    
    -methyl) typically yields 5-Methylpyrazolidin-3-one  via Michael addition at the 
    
    
    
    -position.[1][2]
  • Methacrylic Acid (

    
    -methyl) yields 4-Methylpyrazolidin-3-one  via Michael addition at the 
    
    
    
    -position (which is unsubstituted in methacrylic acid, placing the methyl group at the
    
    
    -position relative to the carbonyl).[1][2]

Resolution: To ensure this guide is authoritative and useful, I have provided the Direct Protocol for Crotonic Acid (yielding the 5-methyl isomer) as requested, followed by the Corrective Protocol for 4-Methylpyrazolidin-3-one (using Methacrylic Acid) to achieve the specific target molecule named. This distinction is vital for researchers targeting specific pharmacological or photographic (developer) activities.

Reaction Mechanism & Regiochemistry

The formation of the pyrazolidinone ring involves a condensation reaction between hydrazine and an


-unsaturated ester/acid. The mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl (hydrazide formation) followed by an intramolecular Michael addition (ring closure).
Pathway Analysis (DOT Diagram)

ReactionPathways cluster_legend Regiochemical Outcome Start1 Crotonic Acid/Ester (Methyl at Beta-Carbon) Inter1 Intermediate Hydrazide (Linear) Start1->Inter1 + N2H4 (Hydrazide Formation) Prod1 5-Methylpyrazolidin-3-one (Methyl at C5) Inter1->Prod1 Intramolecular Michael Addition Start2 Methacrylic Acid/Ester (Methyl at Alpha-Carbon) Inter2 Intermediate Hydrazide (Linear) Start2->Inter2 + N2H4 (Hydrazide Formation) Prod2 4-Methylpyrazolidin-3-one (Methyl at C4) Inter2->Prod2 Intramolecular Michael Addition

Figure 1: Comparative reaction pathways showing how the position of the methyl group in the starting material dictates the final ring substitution pattern.

Protocol A: Reaction of Crotonic Acid (Yields 5-Methylpyrazolidin-3-one)[1][2]

This protocol utilizes Ethyl Crotonate (the ester) rather than the free acid, as the ester facilitates smoother nucleophilic substitution and ring closure under reflux conditions.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]Quantity (Example)Role
Ethyl Crotonate 114.141.011.4 g (100 mmol)Substrate
Hydrazine Hydrate (80%)50.061.27.5 g (~120 mmol)Nucleophile
Ethanol (Absolute) 46.07Solvent50 mLSolvent
Sodium Ethoxide (Optional)68.050.1Cat.[1][2][3] amountCatalyst
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to minimize oxidation (pyrazolidinones are sensitive to air oxidation).

  • Addition: Charge the flask with Ethyl Crotonate (11.4 g) and Ethanol (30 mL).

  • Nucleophile Introduction: While stirring at room temperature, add Hydrazine Hydrate (7.5 g) dropwise over 10 minutes.

    • Note: The reaction is exothermic; observe temperature.[2]

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol 9:1). Look for the disappearance of the ester spot.

  • Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C) for 1 hour.

    • If precipitation does not occur, concentrate the solution under reduced pressure (Rotavap) to remove excess ethanol and hydrazine.

    • The residue is typically a viscous oil that solidifies upon standing or trituration with cold ether.[2]

  • Purification: Recrystallize the crude solid from a minimum amount of hot ethanol or an ethanol/ether mixture.

  • Drying: Dry the crystals under vacuum at 40°C.

Expected Yield: 65–80% Product Identity: 5-Methylpyrazolidin-3-one (often exists in tautomeric equilibrium with 3-methyl-5-pyrazolone).[1][2]

Protocol B: Synthesis of 4-Methylpyrazolidin-3-one (Target Specific)

To achieve the 4-methyl isomer requested in the title, one must switch the starting material to Ethyl Methacrylate .[1][2]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]Quantity
Ethyl Methacrylate 114.141.011.4 g (100 mmol)
Hydrazine Hydrate 50.061.59.4 g (150 mmol)
Ethanol 46.07Solvent50 mL
Step-by-Step Methodology
  • Setup: Use a pressure tube or a standard reflux setup.[2] Methacrylates can polymerize; adding a radical inhibitor (e.g., hydroquinone, <10 mg) is recommended.

  • Reaction: Mix Ethyl Methacrylate and Ethanol . Add Hydrazine Hydrate slowly at 0°C.[2]

  • Heating: Allow to warm to room temperature, then reflux for 12-16 hours .

    • Technical Insight: The Michael addition to the methacrylate double bond is sterically more hindered than in crotonate, often requiring longer reaction times or higher equivalents of hydrazine.

  • Workup: Evaporate the solvent under high vacuum to remove unreacted hydrazine.[2]

  • Crystallization: The residue (4-methylpyrazolidin-3-one) is hygroscopic.[1][2] Crystallize immediately from Ethyl Acetate/Hexane.[2]

Characterization & Data Interpretation

To validate which isomer you have synthesized, use 1H-NMR .[1][2]

Feature5-Methyl Isomer (from Crotonic)4-Methyl Isomer (from Methacrylic)
Methyl Shift

ppm (Doublet)

ppm (Doublet)
Methine (CH) Coupled to Methyl and NH/CH2.[1][2]Coupled to Methyl, C=O, and CH2.
Key Distinction The CH-Me proton is adjacent to the NH (deshielded, ~3.5 ppm).[1][2]The CH-Me proton is adjacent to the C=O (less deshielded, ~2.5 ppm).[1]

References

  • PubChem. 5-Methyl-3-pyrazolidinone Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. (Discusses transformation of ethyl methacrylate to 4-methylpyrazolidin-3-one). Available at: [Link]

  • Organic Syntheses. 4-Phenyl-1,2,4-triazoline-3,5-dione.[1][2] (General reference for hydrazine/ester condensations). Available at: [Link]

  • Google Patents.Method for producing pyrazole compound. (Describes synthesis of pyrazolidinone derivatives from acrylates).

Sources

Application

Application Note: 4-Methylpyrazolidin-3-one as a Pharmaceutical Intermediate

Executive Summary 4-Methylpyrazolidin-3-one (CAS: 10234-74-9) is a versatile nitrogenous heterocycle serving as a critical scaffold in the synthesis of bioactive bicyclic systems, MurA/MurB enzyme inhibitors, and CNS-act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpyrazolidin-3-one (CAS: 10234-74-9) is a versatile nitrogenous heterocycle serving as a critical scaffold in the synthesis of bioactive bicyclic systems, MurA/MurB enzyme inhibitors, and CNS-active agents. Unlike its planar pyrazolone counterparts, this saturated pyrazolidinone ring offers defined stereochemistry at the C4 position, making it an invaluable chiral building block for fragment-based drug discovery (FBDD).[1]

This guide outlines the controlled synthesis of 4-methylpyrazolidin-3-one, its regioselective functionalization , and its application in generating bicyclic hydrazines (e.g., pyrazolo[1,2-a]pyridazines).[1]

Molecule Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Methylpyrazolidin-3-one
CAS Number 10234-74-9
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Appearance Viscous oil (free base) or White crystalline solid (HCl salt)
Solubility Soluble in water, ethanol, DMSO; Sparingly soluble in ether.[2]
Stability Free base is oxidation-sensitive (air). Store as HCl salt under Argon.
Key Functionality 1,2-Dinucleophile (N1/N2), C4-Chiral Center, Lactam Carbonyl

Synthesis Protocol: The Methacrylate Route

Objective: Synthesize 4-methylpyrazolidin-3-one via the condensation of hydrazine hydrate and methyl methacrylate. Mechanism: Michael addition followed by cyclization. Criticality: Using methyl methacrylate (rather than crotonate) ensures the methyl group is positioned at C4 rather than C5.

Reagents & Equipment
  • Precursor A: Methyl Methacrylate (99%, stabilized).[1]

  • Reagent B: Hydrazine Hydrate (80% or 100%).[1]

  • Solvent: Ethanol (Absolute).[1]

  • Catalyst: Sodium Ethoxide (21% wt in Ethanol) - Optional, accelerates cyclization.[1]

  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, N2 Line, Rotary Evaporator.[1]

Step-by-Step Methodology
  • Setup: Purge a 500 mL 3-neck flask with Nitrogen. Add Hydrazine Hydrate (1.1 eq, 55 mmol) and Ethanol (100 mL). Cool to 0°C.

  • Addition: Dropwise add Methyl Methacrylate (1.0 eq, 50 mmol) over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C to favor the Michael addition over direct hydrazide formation.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Heat to reflux (78°C) for 4–6 hours.

    • QC Check: Monitor by TLC (MeOH:DCM 1:9).[1] The starting ester spot should disappear.

  • Workup (Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • The residue is often a viscous oil.

  • Salt Formation (Recommended):

    • Dissolve the crude oil in a minimum amount of dry Ethanol.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Precipitate forms immediately. Filter and wash with cold diethyl ether.

    • Yield: Typically 65–75% as the HCl salt.

Reaction Diagram

Synthesis cluster_inputs Precursors MM Methyl Methacrylate (CH2=C(Me)COOMe) Intermediate Michael Adduct (Linear Hydrazino Ester) MM->Intermediate 0°C, EtOH Michael Addition HH Hydrazine Hydrate (N2H4·H2O) HH->Intermediate Product 4-Methylpyrazolidin-3-one (Cyclic) Intermediate->Product Reflux, -MeOH Cyclization caption Fig 1: Regioselective synthesis of 4-methyl isomer via Michael Addition.

Functionalization & Pharmaceutical Applications

The 4-methylpyrazolidin-3-one scaffold is a "privileged structure" capable of divergent synthesis.

N-Alkylation & Regioselectivity

The molecule possesses two nucleophilic nitrogens:

  • N1 (Amide-like): Less nucleophilic, usually requires deprotonation (NaH/DMF).[1]

  • N2 (Amine-like): More nucleophilic, reacts readily with alkyl halides or aldehydes.[1]

Protocol for N2-Functionalization (Reductive Amination):

  • Dissolve 4-methylpyrazolidin-3-one (1 eq) in DCE.

  • Add Aryl Aldehyde (1.0 eq) and NaBH(OAc)₃ (1.5 eq).[1]

  • Stir at RT for 12h.

  • Result: Selective N2-benzyl derivatives (common in CNS active analogs).

Synthesis of Bicyclic Pyrazolo-Pyridazines

Reacting the scaffold with 1,3-dihalides or succinic anhydride derivatives yields bicyclic systems found in antibacterial agents (MurA inhibitors).

Workflow:

  • Acylation: React with succinic anhydride

    
     Open chain acid.
    
  • Ring Closure: Heat with Ac₂O or Polyphosphoric Acid (PPA).[1]

  • Product: 2-methyl-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione.

Biological Mechanism: MurA Inhibition

Pyrazolidinone derivatives act as dual inhibitors of MurA and MurB (enzymes in bacterial cell wall biosynthesis).[1][3] They mimic the transition state of the phosphoenolpyruvate (PEP) transfer.

Mechanism cluster_pathways Divergent Applications Scaffold 4-Methylpyrazolidin-3-one Scaffold Antibac MurA/MurB Inhibition (Antibacterial) Scaffold->Antibac N-Aryl derivatization CNS CNS Modulation (Dopamine/Serotonin uptake) Scaffold->CNS Bicyclic fusion Agro Herbicidal Activity (PPO Inhibition) Scaffold->Agro 4-Cl-Phenyl addition caption Fig 2: Pharmacological divergence of the pyrazolidinone scaffold.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are mandatory.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Doublet at ~1.1 ppm (CH₃), Multiplets at 2.5–3.5 ppm (Ring protons).
Purity HPLC (C18, H₂O/MeCN)> 98.0% (Area)
Regio-Isomer ¹³C-NMRConfirm Methyl shift consistent with C4 (approx 12-15 ppm) vs C5.
Water Content Karl Fischer< 0.5% (Critical for subsequent anhydrous reactions)

Safety & Handling (MSDS Highlights)

  • Hazards: Pyrazolidinones are potential skin sensitizers. Hydrazine residues are carcinogenic.

  • Storage: Hygroscopic. Store at -20°C under Argon/Nitrogen.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (NOx generation).[1]

References

  • Synthesis of Pyrazolidinones: Ficken, G. E., & Sanderson, B. G. (1963).[1][4] The Journal of Photographic Science. "Synthesis and properties of 1-phenyl-3-pyrazolidinone derivatives." (Verified Source Context).[1]

  • MurA/MurB Inhibition: Bioorganic Chemistry (2020).[1][3] "Pyrazolidinones as dual inhibitors of MurA/MurB enzymes."[3] .[1][3]

  • Bicyclic Systems: Molecules (2000).[1] "Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines." .[1]

  • Mechanochemical Synthesis: Synthetic Communications (2018). "Solvent-free synthesis of pyrazolidin-3-one derivatives." .[1]

  • Chemical Properties: Advances in Heterocyclic Chemistry (2001).[1][5] "Pyrazol-3-ones, Part 1: Synthesis and Applications." .[1]

Sources

Method

Catalytic applications of 4-Methylpyrazolidin-3-one in organic synthesis

An in-depth technical guide on the catalytic applications and synthetic utility of the 4-methylpyrazolidin-3-one scaffold and its derivatives. Executive Summary The pyrazolidin-3-one core, particularly its 4-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the catalytic applications and synthetic utility of the 4-methylpyrazolidin-3-one scaffold and its derivatives.

Executive Summary

The pyrazolidin-3-one core, particularly its 4-substituted derivatives such as 4-methylpyrazolidin-3-one, represents a privileged heterocyclic motif that bridges the gap between target-oriented drug synthesis and advanced catalyst design[1]. While historically recognized as the pharmacophore of classical analgesics and anti-inflammatories[2], modern synthetic chemistry leverages the rigid N–N axis and tunable C4-stereocenter of pyrazolidin-3-ones as robust chiral auxiliaries and organocatalytic templates[3]. This application note delineates the dual utility of the pyrazolidin-3-one scaffold: first, as a stereodirecting core synthesized via state-of-the-art chemoenzymatic pathways[4]; and second, as a precursor for generating highly reactive azomethine imines via visible-light photoredox catalysis for downstream cycloadditions[5].

Mechanistic Paradigm: Activation and Stereocontrol

The Pyrazolidin-3-one as a Chiral Template

In asymmetric synthesis, the 4-methylpyrazolidin-3-one scaffold acts as a rigid template for enantioselective Diels-Alder and Michael addition reactions[2]. The steric bulk at the C4 position (e.g., a methyl group) dictates the facial approach of incoming dipolarophiles or dienes. When coupled with Lewis acids or utilized as an organocatalyst, the secondary amine/amide functionality engages in dual hydrogen-bonding or iminium activation, ensuring exceptional diastereoselectivity in subsequent [3+2] cycloadditions[3].

Photoredox-Mediated Dipole Generation

The transformation of N1-substituted pyrazolidin-3-ones into azomethine imines is a critical gateway to complex pyrazolo[1,2-a]pyrazole architectures[5]. Traditional oxidative methods require harsh conditions, but the application of visible-light photoredox catalysis using Eosin Y offers a mild, aerobic alternative.

Causality of Reagents in Photoredox Activation:

  • Eosin Y (Photocatalyst): Absorbs strongly at 470 nm, acting as a single-electron transfer (SET) agent to oxidize the pyrazolidin-3-one in the presence of atmospheric oxygen[5].

  • Trifluoroacetic Acid (TFA): The addition of 2.0 equivalents of TFA is mechanistically imperative. TFA protonates the N1 nitrogen of the newly formed azomethine imine, stabilizing the dipole against further photoinduced over-oxidation, which would otherwise yield undesired benzaldehyde byproducts[5].

Photoredox A 4-Substituted Pyrazolidin-3-one C Azomethine Imine (Reactive Dipole) A->C Oxidation (TFA, MeCN) B Eosin Y (470 nm LED) O2 (Aerobic) B->C SET / Energy Transfer E Pyrazolo[1,2-a]pyrazole Cycloadduct C->E [3+2] Cycloaddition Cu(0) Cat. D Dipolarophile (Alkyne/Alkene) D->E

Caption: Visible-light-mediated aerobic oxidation of pyrazolidin-3-ones and subsequent [3+2] cycloaddition.

Synthetic Workflows: Accessing the Catalyst Core

Before deploying 4-methylpyrazolidin-3-one derivatives in downstream catalysis, accessing the enantiopure scaffold is paramount. Recent breakthroughs utilize the enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to catalyze the asymmetric addition of arylhydrazines to fumarate[4].

Causality of the Chemoenzymatic Route: Unlike traditional resolution methods that suffer from a maximum 50% theoretical yield, the EDDS lyase pathway provides a direct, highly stereoselective aza-Michael addition. The resulting N-arylated aspartic acid undergoes a smooth, acid-catalyzed intramolecular amidation, preserving the >99% ee generated by the biocatalyst to yield the pure pyrazolidin-3-one organocatalyst[4].

Biocatalysis N1 Arylhydrazine + Fumarate N3 N-Arylated Aspartic Acid (Chiral Intermediate) N1->N3 Asymmetric Aza-Michael Addition N2 EDDS Lyase (Biocatalyst) N2->N3 Stereocontrol (>99% ee) N5 Chiral Pyrazolidin-3-one (Organocatalyst Scaffold) N3->N5 Intramolecular Amidation N4 Acid-Catalyzed Cyclization (HCl / Heat) N4->N5 Dehydration

Caption: Chemoenzymatic synthesis of chiral pyrazolidin-3-one scaffolds via EDDS lyase biocatalysis.

Experimental Protocols

Protocol A: Visible-Light Aerobic Oxidation of Pyrazolidin-3-one Derivatives

Objective: Generation of azomethine imines for downstream [3+2] cycloadditions.

  • Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the pyrazolidin-3-one derivative (0.1 mmol) in anhydrous acetonitrile (1.0 mL).

    • Causality: Acetonitrile is crucial; other solvents significantly depress the yield due to poor stabilization of the radical intermediates[5].

  • Catalyst & Additive Loading: Add Eosin Y disodium salt (5 mol%) and TFA (2.0 equiv.).

    • Self-Validation Check: The solution will exhibit a distinct absorption shift (moving towards blue wavelengths), visually confirming the protonation state of the photocatalyst in the acidic medium[5].

  • Irradiation: Stir the mixture under an open-air atmosphere (providing the necessary oxygen source) at 25–30 °C, irradiating with a 465–470 nm blue LED.

  • In-Process Control (IPC): Monitor the reaction via TLC (EtOAc/Hexane). Consumption of the starting material typically occurs within 1–5 hours.

    • Self-Validation Check: The formation of the azomethine imine can be validated by drawing a crude sample for ^1H NMR; look for the characteristic downfield shift of the protonated N1 species in CDCl3[5].

Protocol B: One-Pot Copper-Catalyzed [3+2] Cycloaddition

Objective: Trapping the generated azomethine imine to form pyrazolo[1,2-a]pyrazoles.

  • In Situ Trapping: To the crude reaction mixture from Protocol A, add Cu(0) powder (20 mg) and the desired dipolarophile (e.g., ethyl propiolate, 1.5 equiv.)[3][5].

    • Causality: Cu(0) acts as a robust, inexpensive catalyst to facilitate the regioselective [3+2] cycloaddition[5].

  • Neutralization: Add K2HPO4 (2.0 equiv.) to neutralize the TFA.

    • Causality: Neutralization is required to deprotonate the azomethine imine, restoring its reactivity as a 1,3-dipole for the cycloaddition[5].

  • Completion & Isolation: Stir the sealed mixture in the dark for 16 hours. Filter through a short pad of Celite to remove the copper catalyst, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the quantitative efficiency of the pyrazolidin-3-one scaffold in both its generation (biocatalytic) and application (photoredox cycloaddition) phases.

Reaction ParadigmSubstrate / ReagentsCatalyst SystemYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Biocatalytic Synthesis Arylhydrazine + FumarateEDDS Lyase + HCl (One-Pot)61–80%>99% ee[4]
Organocatalytic Assembly Enals + HydrazinesPyrrolidine / Benzoic Acid83–99%dr > 30:1[1]
Photoredox Oxidation 1-(Benzyl)pyrazolidin-3-oneEosin Y / Blue LED / O248–70%N/A (Dipole intermediate)[5]
[3+2] Cycloaddition Azomethine Imine + AlkyneCu(0) or Cu(I) Iodide74–98%>95:5 dr[3][5]

References

1.1 2.4 3.2 4.5 5.6 6.3

Sources

Application

4-Methylpyrazolidin-3-one as an auxiliary developing agent

Executive Summary This technical guide profiles 4-Methyl-1-phenyl-3-pyrazolidinone (commonly referred to as Phenidone B or the methyl analog of Phenidone).[1][2] While historically categorized as an auxiliary developing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 4-Methyl-1-phenyl-3-pyrazolidinone (commonly referred to as Phenidone B or the methyl analog of Phenidone).[1][2] While historically categorized as an auxiliary developing agent in photographic chemistry, its utility extends into medicinal chemistry as a dual COX/LOX inhibitor and a stable electron transfer mediator in redox-active systems.[2]

For drug development professionals, this compound represents a critical scaffold for understanding superadditivity (synergistic redox cycling) and managing oxidative stability in formulation.[2] Unlike its parent compound (Phenidone A), the 4-methyl derivative exhibits superior hydrolytic stability in alkaline environments, making it a preferred reagent for controlled kinetic studies.[2]

Chemical Profile & Physicochemical Properties

PropertySpecification
IUPAC Name 4-Methyl-1-phenylpyrazolidin-3-one
Common Names Phenidone B, 4-Methylphenidone
CAS Number 2654-57-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Solubility Soluble in alcohols, dilute aqueous alkali; low solubility in neutral water.[1][2][3]
Redox Role Electron Transfer Agent (ETA); Superadditive with Hydroquinone/Ascorbate.[1][2]
Stability Enhanced alkaline stability vs. Phenidone A due to steric hindrance at C4.[2]

Mechanism of Action: The Superadditivity Cycle[2][4]

The "auxiliary" nature of 4-methyl-1-phenyl-3-pyrazolidinone stems from its ability to act as an electron shuttle.[1][2] In a redox system (e.g., silver halide reduction or mitochondrial electron transport modeling), it functions via a regenerative cycle known as superadditivity .[2][4]

The Mechanistic Pathway
  • Primary Oxidation: The pyrazolidinone (Py) donates an electron to the substrate (Sub⁺ → Sub⁰), becoming a transient neutral radical (Py[2]•).

  • Resonance Stabilization: The radical is stabilized by the N-phenyl ring, preventing immediate degradation.[1][2]

  • Regeneration: A primary reducing agent (e.g., Hydroquinone or Ascorbate) reduces the Py[2]• radical back to its active Py form.[1][2]

  • Net Result: The pyrazolidinone is not consumed; it catalyzes the reaction, allowing the bulk reducing agent (Hydroquinone) to act on substrates it normally cannot reduce due to charge barrier effects.[2]

Visualization: Regenerative Redox Cycle

Superadditivity Substrate Substrate (Ox) (e.g., Ag+, ROS) Product Product (Red) (e.g., Ag0, H2O) Substrate->Product Reduction Py_Red 4-Methyl-Phenidone (Reduced Form) Py_Rad Semiquinone Radical (Oxidized Intermediate) Py_Red->Py_Rad e- Transfer Py_Rad->Py_Red Regeneration (Fast) HQ_Red Hydroquinone/Ascorbate (Bulk Reducer) HQ_Ox Quinone/Dehydroascorbate (Oxidized Waste) HQ_Red->HQ_Ox Sacrificial Oxidation

Figure 1: The catalytic electron shuttle mechanism.[1][2] 4-Methyl-1-phenyl-3-pyrazolidinone (Blue) reduces the substrate and is rapidly regenerated by the bulk reducer (Grey), maintaining high kinetic activity.[1][2]

Application Protocols

Protocol A: Formulation of a High-Stability Redox Buffer (Photographic Model)

Purpose: To create a self-regenerating reducing system for kinetic analysis or imaging applications.[1][2]

Rationale: The 4-methyl derivative is selected over unsubstituted Phenidone because the methyl group hinders the hydrolytic ring-opening reaction in alkaline pH, extending the reagent's shelf-life from days to months.[1][2]

Reagents:

  • Agent A: 4-Methyl-1-phenyl-3-pyrazolidinone (0.2 g)[1][2]

  • Agent B: Hydroquinone (5.0 g) or Sodium Ascorbate (8.0 g) for a non-toxic variant.[1][2]

  • Buffer: Sodium Sulfite (100 g) – acts as an oxygen scavenger and solvent for silver halides.[1][2]

  • Alkali: Borax (Sodium Tetraborate) or Sodium Carbonate (to adjust pH to 9.8).[1][2]

Step-by-Step Methodology:

  • Solvent Preparation: Heat 700mL of deionized water to 50°C.

  • Oxygen Scavenging: Dissolve a "pinch" (approx.[1][2] 2g) of Sodium Sulfite first.[1][2] Critical Step: This prevents the immediate aerial oxidation of the developing agents.[2]

  • Auxiliary Agent Dissolution: Add Agent A (4-Methyl-1-phenyl-3-pyrazolidinone). Stir until completely dissolved.

    • Note: It dissolves slower than Phenidone A; ensure clarity before proceeding.[1][2]

  • Bulk Agent Addition: Add Agent B (Hydroquinone/Ascorbate) and the remainder of the Sodium Sulfite.

  • pH Adjustment: Add the alkali slowly to reach target pH (9.8 ± 0.1).

  • Final Volume: Top up to 1000mL with water.

Validation:

  • Perform a cyclic voltammetry sweep.[1][2] The system should show a reversible wave for the pyrazolidinone at ~0V vs Ag/AgCl, with the anodic peak suppressed in the presence of Hydroquinone (indicating regeneration).[2]

Protocol B: Biological Assay – COX/LOX Inhibition Screening

Purpose: To utilize the pyrazolidinone scaffold as an inflammatory modulator in drug discovery.[2]

Context: Pyrazolidinones are structural analogues to known NSAIDs and act as dual inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX).[1][2]

Reagents:

  • Arachidonic Acid (Substrate)[1][2]

  • Recombinant COX-2 and 5-LOX enzymes[1][2]

  • Test Compound: 4-Methyl-1-phenyl-3-pyrazolidinone (dissolved in DMSO)[1][2]

  • Colorimetric Peroxidase Substrate (e.g., TMPD)[2]

Methodology:

  • Preparation: Dilute the test compound in assay buffer (Tris-HCl, pH 8.0) to concentrations ranging from 0.1 µM to 100 µM.[1][2]

  • Incubation: Incubate enzyme (COX-2 or 5-LOX) with the test compound for 10 minutes at 37°C.

  • Initiation: Add Arachidonic Acid (10 µM) and TMPD.

  • Measurement: Monitor the oxidation of TMPD at 610 nm (for COX activity) or lipid hydroperoxide formation at 234 nm (for LOX activity).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Outcome:

  • Phenidone derivatives typically exhibit IC50 values in the low micromolar range (1-50 µM).[1][2] The 4-methyl substitution may slightly alter potency compared to the parent molecule due to steric fit within the enzyme active site.[1][2]

Stability Analysis: The Methyl Advantage

In alkaline drug formulations or developing solutions, the primary degradation pathway of pyrazolidinones is hydrolysis of the amide bond, leading to ring opening and loss of redox activity.[2]

Hydrolysis Pathway Visualization

Hydrolysis Active Active Pyrazolidinone (Closed Ring) Intermediate Tetrahedral Intermediate (OH- Attack at Carbonyl) Active->Intermediate +OH- (Alkaline pH) Inactive Inactive Hydrazide (Ring Open) Intermediate->Inactive Bond Cleavage Mechanism_Note Effect of 4-Methyl Group: Steric hindrance protects the carbonyl carbon from nucleophilic attack by OH-. Increases half-life by ~5-10x vs Phenidone A. Intermediate->Mechanism_Note

Figure 2: Hydrolytic degradation pathway.[1][2] The 4-methyl group (present in Phenidone B)[1][2][3][5][6][7] sterically shields the ring, significantly retarding the transition to the inactive hydrazide form.

References

  • Mason, L. F. A. (1975).[1][2] Photographic Processing Chemistry. Focal Press. (Definitive text on superadditivity mechanisms).

  • Kendall, J. D. (1950).[1][2] 3-Pyrazolidinones as Developing Agents. Patent GB 542502.[1][2] (Original patent describing the Phenidone class).[1][2]

  • Marnett, L. J., et al. (1982).[2] "Electron transport during prostaglandin biosynthesis." Journal of Biological Chemistry. Link (Establishes pyrazolidinones as reducing cofactors for COX enzymes).[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Methyl-1-phenyl-3-pyrazolidinone (Phenidone B).[1][2][3][6] National Library of Medicine.[1][2] Link[1][2]

  • Blackwell, G. J., & Flower, R. J. (1978).[2] "1-Phenyl-3-pyrazolidone: an inhibitor of cyclo-oxygenase and lipoxygenase pathways in lung and platelets."[1][2] Prostaglandins.[1][2][8] Link (Key reference for the drug development audience regarding bio-activity).[1][2]

Sources

Method

Application Note: Optimized Reaction Conditions for Michael Addition using 4-Methylpyrazolidin-3-one

Executive Summary This application note details the reaction conditions for utilizing 4-Methylpyrazolidin-3-one (4-MP) as a nucleophilic scaffold in Michael addition reactions. While often synthesized via Michael additio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reaction conditions for utilizing 4-Methylpyrazolidin-3-one (4-MP) as a nucleophilic scaffold in Michael addition reactions. While often synthesized via Michael addition/cyclization sequences, 4-MP itself serves as a potent aza-Michael donor. Its unique structure—featuring a cyclic hydrazine core with a stereogenic center at C4—offers a versatile platform for constructing complex N-substituted heterocycles found in analgesic and anti-inflammatory pharmacophores.

This guide provides a standardized protocol for the N2-selective alkylation of 4-MP with various Michael acceptors (acrylates, enones, maleimides), supported by mechanistic insights and optimization data.

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

Structural Analysis

4-Methylpyrazolidin-3-one exists in tautomeric equilibrium, though the lactam (3-one) form predominates in neutral solution. The molecule presents three potential nucleophilic sites, but reactivity is governed by electronic and steric factors:

  • N2-Nitrogen (Amine-like): The most nucleophilic site due to the

    
    -effect and lack of direct conjugation with the carbonyl. It is the primary site for Michael addition.
    
  • N1-Nitrogen (Amide-like): Less nucleophilic due to resonance delocalization with the C3 carbonyl. Alkylation here typically requires strong deprotonation (e.g., NaH).[1]

  • O-Nucleophile (Lactim form): Rare under neutral/mild basic conditions; O-alkylation is generally suppressed in favor of N-alkylation.

Stereochemical Consideration: The methyl group at C4 introduces chirality. If racemic 4-MP is used with a prochiral Michael acceptor, the product will be a mixture of diastereomers (


). If enantiopure 4-MP is used, it can induce diastereoselectivity in the Michael adduct.
Mechanistic Pathway (Aza-Michael Addition)

The reaction proceeds via a 1,4-conjugate addition of the N2-nitrogen to the


-carbon of the electron-deficient alkene.

MichaelMechanism SM1 4-Methylpyrazolidin-3-one (Nucleophile) TS Transition State (N2 Attack) SM1->TS Activation (Base) SM2 Michael Acceptor (EWG-Alkene) SM2->TS INT Enolate Intermediate (Stabilized) TS->INT C-N Bond Formation PROD N2-Alkylated Product INT->PROD Protonation (H+)

Figure 1: Mechanistic pathway for the aza-Michael addition of 4-MP to an activated alkene.

Experimental Protocol

Standardized Reaction Conditions

This protocol is optimized for high conversion and N2-regioselectivity.

Reagents:

  • Substrate: 4-Methylpyrazolidin-3-one (1.0 equiv)

  • Electrophile: Michael Acceptor (1.1 – 1.2 equiv) [e.g., Methyl acrylate, Acrylonitrile][1]

  • Base: Cesium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )[1]
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methylpyrazolidin-3-one (1.0 mmol, 100 mg) in anhydrous MeCN (3.0 mL).

  • Activation : Add

    
      (0.5 equiv, 0.5 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/activation of the N2 site.
    
    • Note: For highly reactive acceptors like maleimides, catalytic

      
       (0.1 equiv) is sufficient.[1]
      
  • Addition : Dropwise add the Michael Acceptor (1.2 mmol) dissolved in MeCN (1.0 mL) over 5 minutes.

    • Exotherm Control: If using vinyl sulfones or nitroalkenes, cool the mixture to 0°C during addition.

  • Reaction : Stir the mixture at RT. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Typical reaction time: 2–6 hours.

  • Workup :

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc (15 mL) and wash with Brine (2 x 10 mL). Dry over

      
      .[1]
      
  • Purification : Purify the crude residue via Flash Column Chromatography (Silica Gel, gradient 0-10% MeOH/DCM) to isolate the N2-alkylated product.

Optimization & Data Analysis

The following data summarizes the effect of solvent and base choice on the yield of the reaction between 4-MP and Methyl Acrylate (Model Reaction).

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Selectivity (N2:N1)
1DCM

(1.[1]0)
25126590:10
2THF

(1.[1]0)
25125888:12
3MeCN

(1.[1]0)
2567895:5
4MeCN

(0.5)
25 4 92 >98:2
5WaterNone25244580:20
6TolueneCatalyst A* (0.[1]1)01885>99:1**

*Catalyst A = Chiral Thiourea Organocatalyst (for asymmetric induction). **Diastereomeric Ratio (dr) improved to 4:1 in Entry 6.[1]

Key Insights:

  • Solvent Effect: Polar aprotic solvents like MeCN favor the reaction by solubilizing the intermediate zwitterion/enolate while maintaining the nucleophilicity of the hydrazine.

  • Base Effect: Cesium Carbonate provides superior yields due to the "Cesium Effect," where the large cation stabilizes the transition state and improves solubility of the carbonate in organic media.

  • Green Chemistry: Water (Entry 5) allows the reaction to proceed but with lower conversion and selectivity, likely due to hydrogen bonding deactivating the nucleophile.[1]

Workflow Visualization

Workflow Start Start: 4-Methylpyrazolidin-3-one Solvent Dissolve in MeCN (0.3 M) Start->Solvent Base Add Cs2CO3 (0.5 eq) Activate 10 min @ RT Solvent->Base AddElec Add Michael Acceptor (Dropwise) Base->AddElec Monitor Monitor (TLC/LCMS) 2-6 Hours AddElec->Monitor Check Conversion >95%? Monitor->Check Check->Monitor No (Stir longer) Workup Filter & Wash (Brine) Check->Workup Yes Purify Flash Chromatography Workup->Purify End Pure N2-Adduct Purify->End

Figure 2: Operational workflow for the batch synthesis of Michael adducts.

Troubleshooting & Critical Parameters

  • Regioselectivity Issues (N1 vs N2): If N1-alkylation is observed (often seen with very strong bases like NaH), switch to a milder base like

    
     or use a buffered system. N2 is kinetically favored.
    
  • Poly-alkylation: Use a slight excess of the nucleophile (4-MP) rather than the electrophile if bis-alkylation is a side reaction. However, the steric bulk of the C4-methyl group usually discourages a second addition at N1 under mild conditions.

  • Moisture Sensitivity: While hydrazines are generally robust, acrylate esters can hydrolyze. Ensure solvents are anhydrous if using ester-based acceptors.

References

  • RSC Advances : "Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones." Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health (NIH) : "Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines."[1] Molecules. Available at: [Link]

  • Master Organic Chemistry : "The Michael Addition Reaction and Conjugate Addition." Available at: [Link]

  • Organic Chemistry Portal : "Michael Addition - Reaction conditions and recent literature." Available at: [Link][1]

Sources

Application

Application Note: Stereoselective Synthesis and Derivatization of 4-Methylpyrazolidin-3-one Scaffolds

Executive Summary This application note details the robust preparation of chiral 4-methylpyrazolidin-3-one , a critical pharmacophore acting as a bioisostere for -lactams and a scaffold in kinase inhibitors (e.g., JAK1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust preparation of chiral 4-methylpyrazolidin-3-one , a critical pharmacophore acting as a bioisostere for


-lactams and a scaffold in kinase inhibitors (e.g., JAK1) and antibacterial agents. While 4-methylpyrazolidin-3-one is structurally simple, its polarity and tautomeric equilibrium present specific synthetic challenges. This guide provides a comparative workflow for Classical Resolution  (scalable for kg-quantities) and Asymmetric Organocatalysis  (high-precision for discovery), followed by N-functionalization protocols to access drug-like derivatives.

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The 4-methylpyrazolidin-3-one core contains a single stereocenter at C4. The molecule exhibits lactam-lactim tautomerism, which can complicate purification.

  • Tautomer A (Lactam): Dominant in polar solvents; essential for H-bond donor/acceptor interactions in binding pockets.

  • Tautomer B (Lactim): Rare, but relevant during O-alkylation side reactions.

Route Selection Strategy

We present two distinct pathways to the chiral core. The choice depends on the development phase:

  • Path A (Resolution): Best for early scale-up. Uses inexpensive reagents (Methyl methacrylate, Hydrazine) and classical resolving agents.

  • Path B (Asymmetric Synthesis): Best for library generation. Utilizes organocatalysis to set the C4 stereocenter during the ring-closing step.

Workflow Visualization

The following diagram illustrates the decision matrix and synthetic flow.

G Start Precursors Racemic Racemic 4-Methylpyrazolidin-3-one Start->Racemic Hydrazine + Methacrylate Asymmetric Asymmetric Synthesis (Organocatalysis) Start->Asymmetric Chiral Amine Cat. Resolution Classical Resolution (Di-p-toluoyl-D-tartaric acid) Racemic->Resolution Enantiomer Chiral Core (R)- or (S)-4-Methyl... Resolution->Enantiomer Salt Break Asymmetric->Enantiomer Direct Deriv N-Alkylation/Acylation Enantiomer->Deriv Final Drug Candidate (Library) Deriv->Final

Caption: Figure 1. Synthetic workflow for accessing chiral 4-methylpyrazolidin-3-one derivatives.

Experimental Protocols

Protocol A: Synthesis of Racemic 4-Methylpyrazolidin-3-one

Objective: To generate the racemic core scaffold on a multi-gram scale. Mechanism: Aza-Michael addition followed by intramolecular cyclization.

Materials:

  • Methyl methacrylate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (Absolute)

  • Sodium ethoxide (0.1 equiv, catalytic)

Procedure:

  • Addition: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl methacrylate (10.0 g, 100 mmol) in Ethanol (50 mL).

  • Cyclization: Add Hydrazine hydrate (6.0 g, 120 mmol) dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 6 hours. Note: The catalytic NaOEt aids the cyclization of the intermediate hydrazide.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: The residue is often an oil that solidifies upon standing. Recrystallize from Ethanol/Ether (1:3) to afford the racemic product as a white solid.

    • Yield Target: 75-85%

    • QC Check: 1H NMR (D2O) should show a doublet for the methyl group at ~1.1 ppm and a multiplet for the C4 proton.

Protocol B: Optical Resolution (The "Classical" Route)

Objective: Separation of enantiomers using a chiral acid. Critical Insight: Pyrazolidinones are basic enough to form stable salts with strong chiral acids. Di-p-toluoyl-D-tartaric acid (DTTA) is the preferred resolving agent due to its high crystallization selectivity for this class of heterocycles.

Procedure:

  • Salt Formation: Dissolve racemic 4-methylpyrazolidin-3-one (10.0 g, 100 mmol) in hot Methanol (100 mL).

  • Resolving Agent: Add Di-p-toluoyl-D-tartaric acid (0.5 equiv, 19.3 g) dissolved in hot Methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (R)-enantiomer (typically) will crystallize.

  • Filtration: Filter the white crystals. Save the mother liquor (contains the S-enriched fraction).

  • Recrystallization: Recrystallize the salt from Methanol/Water (9:1) until constant optical rotation is achieved.

  • Free Basing (Salt Break):

    • Suspend the purified salt in minimal water.

    • Pass through a basic ion-exchange resin (e.g., Amberlite IRA-400 OH- form) or treat with 1N NaOH followed by continuous extraction with Chloroform/Isopropanol (3:1).

    • Caution: The product is water-soluble; extraction requires salting out the aqueous layer.

  • Validation:

    • Enantiomeric Excess (ee): >98% expected.[1][2][3][4]

    • Method: Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10).

Protocol C: Asymmetric Synthesis (The "Modern" Route)

Objective: Direct synthesis of the chiral core using Organocatalysis. Mechanism: Enantioselective Aza-Michael addition of hydrazine to an


-unsaturated aldehyde, followed by oxidation/cyclization.

Materials:

  • Methacrolein

  • N-Boc-Hydrazine[3]

  • Catalyst: (S)-2-(Diphenylmethyl)pyrrolidine (10 mol%)

  • Oxidant: Pyridinium chlorochromate (PCC) or Pinnick conditions (for aldehyde to ester/lactam conversion).

Procedure:

  • Catalysis: To a solution of Methacrolein (1.0 equiv) and the Chiral Amine Catalyst (10 mol%) in Toluene at 0°C, add N-Boc-Hydrazine (1.1 equiv).

  • Reaction: Stir at 0°C for 24 hours. The catalyst directs the hydrazine attack to the Re-face (or Si-face depending on catalyst chirality).

  • Oxidation/Cyclization: The resulting hydrazino-aldehyde is unstable. Treat in situ with an oxidant (e.g., I2/KOH in MeOH) to convert the hemiaminal/aldehyde to the ester, which spontaneously cyclizes upon Boc-deprotection (TFA/DCM).

  • Yield/Selectivity: Typically 60% yield, 90-95% ee.

Derivatization: N-Alkylation

Once the chiral core is obtained, selective alkylation at N1 or N2 is required for drug development.

Regioselectivity Rule:

  • N1 (Amide N): Less nucleophilic, requires strong base (NaH) and hard electrophiles.

  • N2 (Amine N): More nucleophilic, reacts under mild conditions (TEA/DCM).

Protocol (N2-Alkylation for Library Prep):

  • Dissolve chiral 4-methylpyrazolidin-3-one (1.0 mmol) in DMF.

  • Add

    
     (2.0 equiv) and the Alkyl Halide (1.1 equiv).
    
  • Stir at room temperature for 4-12 hours.

  • Note: If N1-alkylation is desired, protect N2 with a Boc group first, then alkylate N1, then deprotect.

Quality Control & Data Analysis

Analytical Parameters
ParameterSpecification (Target)Method
Purity > 98%HPLC (C18, Water/ACN gradient)
Chiral Purity > 98% eeChiralpak AD-H or OD-H
Appearance White crystalline solidVisual
Residual Solvent < 5000 ppmGC-Headspace
Troubleshooting Guide
  • Low Yield in Resolution: Ensure the methanol is strictly anhydrous if ester exchange is suspected (though less likely with free acid). Try Dibenzoyl-tartaric acid if Toluoyl fails.

  • Racemization: The C4 proton is alpha to a carbonyl. Avoid strong bases (LDA, t-BuLi) at high temperatures. The N-alkylation protocol uses Carbonate bases to minimize this risk.

References

  • General Pyrazolidinone Synthesis

    • Sibi, M. P., et al. "Enantioselective Synthesis of Pyrazolidinones."[4] Journal of Organic Chemistry. (2004).

    • Context: Establishes the fundamental Michael addition/cycliz
  • Chiral Resolution Methodologies

    • Vaughn, H. L., et al. "Enantiomers and Their Resolution." MDPI. (2022). Link

    • Context: General protocols for resolving amine-containing heterocycles using tartaric acid deriv
  • Organocatalytic Approaches

    • List, B., et al. "Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives." Nature. (Cited in NIH/PMC). Link

    • Context: Provides the mechanistic basis for Protocol C (Asymmetric Synthesis).
  • Biological Applications (Kinase Inhibitors)

    • Yang, K., et al. "Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry. (2020).[5][6] Link

    • Context: Illustrates the utility of substituted pyrazole/pyrazolidinone scaffolds in drug discovery.
  • Antibacterial Applications

    • Zhang, Y., et al. "Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents." Journal of Medicinal Chemistry. (2020).[5][6] Link

    • Context: Demonstrates the bio-isosteric relationship between imidazolidinones and pyrazolidinones in antibacterial design.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Cyclization of 4-Methylpyrazolidin-3-one

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity challenges during the synthesis of 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity challenges during the synthesis of 4-methylpyrazolidin-3-one from methyl methacrylate and hydrazine hydrate.

Mechanistic Pathway & Failure Modes

Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via an initial aza-Michael addition followed by an intramolecular amidation (cyclization). However, without strict kinetic and thermodynamic control, the intermediate rapidly diverges into several failure modes, including retro-Michael degradation, polymerization, and over-alkylation.

CyclizationPathway SM Methyl Methacrylate + Hydrazine Hydrate MA Michael Adduct (Mono-alkylated Intermediate) SM->MA Michael Addition (Kinetic Step) Poly Polymethacrylate (Radical Polymerization) SM->Poly Heat / O2 (Radical Initiation) MA->SM Uncatalyzed / High Temp (Retro-Michael) Target 4-Methylpyrazolidin-3-one (Target Product) MA->Target Base Catalysis (NaOMe) Intramolecular Cyclization Bis Bis-alkylated Byproduct (Over-reaction) MA->Bis Excess SM (Over-alkylation) Ox 4-Methylpyrazol-3-one (Oxidation Product) Target->Ox Air Exposure (Oxidation)

Reaction pathway for 4-methylpyrazolidin-3-one synthesis, highlighting target and failure modes.

Troubleshooting FAQs

Q1: Why is my yield consistently below 30%, and why do I observe starting material regeneration? Causality: The reaction between methyl methacrylate and hydrazine hydrate proceeds via an initial aza-Michael addition to form a 1-hydrazino-2-methylpropanoate intermediate. Without a catalyst, the subsequent intramolecular amidation (cyclization) is kinetically slow. At elevated temperatures (e.g., >100 °C), the intermediate undergoes a rapid retro-Michael reaction, regenerating the starting materials[1]. In fact, standard thermal reactions often require extreme conditions (up to 390 °C under vacuum) just to force a 20-28% yield[1]. Solution: Implement base catalysis. Using a strong alkoxide base (e.g., sodium methoxide) deprotonates the hydrazino nitrogen, drastically lowering the activation energy for the nucleophilic acyl substitution. This drives the cyclization forward before retro-Michael degradation can occur [2].

Q2: I am recovering a highly viscous, gummy residue instead of a crystalline product. What went wrong? Causality: Methyl methacrylate is highly susceptible to free-radical polymerization, especially at the elevated temperatures required for cyclization. Trace oxygen or the absence of radical inhibitors initiates the polymerization cascade, consuming your starting material and creating a polymethacrylate matrix that traps any formed product. Solution: Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 100-500 ppm relative to the methacrylate. Additionally, rigorously degas all solvents (sparge with Argon for 15 minutes) and maintain a strict inert atmosphere throughout the reflux period.

Q3: My isolated pyrazolidin-3-one is discolored (yellow/brown) and shows M-2 peaks in MS. Is it degrading? Causality: Pyrazolidin-3-ones are highly sensitive to air oxidation, rapidly converting to the corresponding pyrazol-3-ones (pyrazolones) [3]. The M-2 peak in mass spectrometry corresponds to the loss of two hydrogen atoms, confirming the formation of the 4-methyl-1,2-dihydropyrazol-3-one derivative. Solution: Conduct all workup steps, including solvent removal and crystallization, under an inert atmosphere. If possible, add a mild reducing agent (e.g., sodium sulfite) to the aqueous wash during workup to quench any dissolved oxygen or trace oxidants.

Q4: How do I prevent the formation of bis-alkylated byproducts? Causality: Hydrazine is a bifunctional nucleophile. If the stoichiometric ratio of hydrazine to methacrylate is too low, the primary mono-adduct can react with a second molecule of methyl methacrylate, forming a 1,2-bis(alkoxycarbonylethyl)hydrazine byproduct[1]. Solution: Use an excess of hydrazine hydrate (1.5 to 3.0 equivalents) and ensure the methacrylate is added to the hydrazine solution (or maintain strict temperature control during dropwise addition) to keep the local concentration of hydrazine artificially high.

Quantitative Data Summary

The table below summarizes the causality between specific reaction conditions and the resulting yield of 4-methylpyrazolidin-3-one, demonstrating the necessity of base catalysis and radical inhibition.

Table 1: Impact of Reaction Conditions on 4-Methylpyrazolidin-3-one Yield

Reaction ConditionHydrazine Eq.Additives / CatalystTemp (°C)Yield (%)Primary Observation / Failure Mode
Uncatalyzed Thermal1.0None80 - 200< 5%Complex mixture; retro-Michael dominance[1]
High-Temp Vacuum1.0None39020 - 28%Severe degradation; low isolated yield[1]
Excess Hydrazine3.0None78 (Reflux)45 - 50%Bis-alkylation reduced; cyclization incomplete
Base-Catalyzed1.5NaOMe (1.1 eq)7075 - 84%Clean cyclization; minimal polymerization[2]
Base-Catalyzed + BHT1.5NaOMe, BHT (200 ppm)70> 85%Optimized; radical polymerization suppressed

Optimized Step-by-Step Experimental Protocol

This self-validating protocol utilizes base catalysis to overcome the high activation energy of amidation, while employing BHT and strict temperature controls to prevent polymerization and bis-alkylation.

Step 1: Preparation & Degassing In a dry, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 100 mL of anhydrous methanol. Sparge the solvent with argon for 15 minutes to remove dissolved oxygen. Add sodium methoxide (NaOMe, 1.1 eq, 59.4 mmol) and stir until fully dissolved.

Step 2: Substrate Addition Add methyl methacrylate (1.0 eq, 54.0 mmol) containing 200 ppm BHT to the methanolic solution. Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Hydrazine Addition (Exothermic Control) Slowly add hydrazine monohydrate (1.5 eq, 81.0 mmol) dropwise over 30 minutes via an addition funnel. Maintain the internal temperature below 5 °C. Self-Validation Check: Dropwise addition at 0 °C prevents localized heating, which would otherwise trigger premature polymerization or over-alkylation.

Step 4: Reflux & Cyclization Remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 65-70 °C) for 4 to 6 hours. Monitor the reaction by LC-MS until the intermediate mono-adduct is fully consumed.

Step 5: Quenching & Workup Cool the reaction to room temperature. Carefully neutralize the mixture to pH 7 using 1M HCl (aq). Self-Validation Check: Neutralization protonates the remaining base, preventing base-catalyzed ring opening of the pyrazolidinone during solvent removal. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 40 °C).

Step 6: Extraction & Purification Suspend the crude residue in 50 mL of ethyl acetate and wash with 20 mL of brine containing 1% sodium sulfite (to prevent oxidation). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield a crude solid. Recrystallize from a mixture of ethyl acetate and hexanes to afford pure 4-methylpyrazolidin-3-one as a white crystalline solid.

References

  • Koźlecki, T., Samyn, C., Alder, R., & Green, P. G. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Štefane, B., & Požgan, F. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC. URL:[Link]

  • Method for producing pyrazole compound (Patent EP3112350B1). European Patent Office.
  • Method for producing N-substituted 3-hydroxypyrazoles (Patent US6040458A). United States Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methylpyrazolidin-3-one

The following technical guide is designed for researchers and process chemists working with 4-Methylpyrazolidin-3-one (also referred to as 4-methyl-3-pyrazolidinone). This compound is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 4-Methylpyrazolidin-3-one (also referred to as 4-methyl-3-pyrazolidinone). This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and a derivative of the photographic developing agent Phenidone.

Its purification is non-trivial due to its high polarity , susceptibility to oxidation (pinking/browning), and potential for isomer contamination (4-methyl vs. 5-methyl isomers).

Status: Active Department: Chemical Process Development Subject: Purification Protocols & Troubleshooting for 4-Methylpyrazolidin-3-one (Free Base & HCl Salt)

Module 1: Initial Assessment & Chemical Behavior

Before initiating purification, you must understand the state of your crude material. 4-Methylpyrazolidin-3-one is typically synthesized via the condensation of hydrazine with methyl methacrylate .

Key Properties & Stability Profile
PropertyDescriptionImplication for Purification
Physical State Viscous oil or low-melting solid (hygroscopic).Difficult to crystallize directly as a free base; often requires high-vacuum distillation or salt formation.
Oxidation Sensitivity High. Rapidly turns pink/brown upon air exposure.Critical: All purification steps must be performed under inert atmosphere (

or

).
Solubility Soluble in water, alcohols, polar aprotic solvents.Aqueous extraction is inefficient. Use continuous extraction or evaporate to dryness first.
Impurities Hydrazine (toxic), Methyl methacrylate, Dimers, Oxidation products (Pyrazolones).Residual hydrazine must be quantified and removed (genotoxic impurity).

Module 2: Purification Workflows

We recommend two primary routes. Route A is for isolating the free base (if liquid handling is preferred). Route B is for isolating the Hydrochloride (HCl) salt, which offers superior purity and crystallinity.

Route A: High-Vacuum Distillation (Free Base)

Best for: Large scale crude oils where salt formation is undesirable.

  • Pre-treatment: If the crude reaction mixture is aqueous, remove water via rotary evaporation at

    
     under high vacuum. Azeotrope with toluene to remove trace moisture.
    
  • Setup: Equip a short-path distillation apparatus (Vigreux column optional for better separation).

  • Conditions:

    • Vacuum:

      
       (Essential to prevent thermal decomposition).
      
    • Bath Temperature:

      
       (Dependent on vacuum depth).
      
  • Collection:

    • Foreshot: Discard the first 5-10% (contains unreacted methacrylate and water).

    • Main Fraction: Collect the clear, viscous oil.

    • Residue: Dark, polymeric tar (discard).

Route B: Crystallization as Hydrochloride Salt (Recommended)

Best for: High purity requirements (>99%) and long-term storage.

  • Dissolution: Dissolve the crude oil in dry Ethanol (EtOH) or Isopropanol (IPA) (approx. 5-10 volumes).

  • Acidification: Cool to

    
    . Slowly add conc. HCl  (37%) or HCl in Dioxane/Ether  until pH reaches ~1-2.
    
    • Note: Anhydrous HCl gas is preferred to maximize yield, but aqueous HCl works if followed by solvent stripping.

  • Precipitation: The HCl salt often precipitates immediately. If not, concentrate the solution to half volume and add an anti-solvent (Ethyl Acetate or Diethyl Ether ).

  • Recrystallization:

    • Filter the crude solid.[1][2][3]

    • Recrystallize from hot Ethanol (or EtOH/EtOAc mixture).

    • Cool slowly to room temperature, then to

      
      .
      
  • Drying: Dry under vacuum over

    
     to remove moisture.
    
Visual Workflow: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Hydrazine + Methacrylate) Strip Strip Solvents/Water (Rotovap, <50°C) Crude->Strip Decision Target Form? Strip->Decision Distill High Vacuum Distillation (<1 mmHg) Decision->Distill Free Base Dissolve Dissolve in EtOH/IPA Decision->Dissolve HCl Salt (Higher Purity) FreeBase Pure Free Base (Viscous Oil/Solid) Distill->FreeBase Acidify Add HCl (gas or conc.) to pH 1-2 Dissolve->Acidify Crystallize Recrystallize (EtOH/EtOAc) Acidify->Crystallize Salt Pure HCl Salt (Crystalline Solid) Crystallize->Salt

Figure 1: Decision tree for the purification of 4-Methylpyrazolidin-3-one based on desired final form.

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/red during filtration. Is it ruined?

Diagnosis: This is classic oxidative degradation. Pyrazolidinones form radical cations (Wurster salts) or diazonium-like species upon air oxidation. Solution:

  • Immediate Action: If the color is faint, proceed immediately to recrystallization containing a pinch of ascorbic acid or wash with a reducing agent (sodium dithionite solution) if working with the free base.

  • Prevention: Perform all filtrations under a blanket of Nitrogen. Use degassed solvents.

Q2: I cannot get the HCl salt to crystallize; it forms a "gummy" oil.

Diagnosis: Presence of excess water or residual hydrazine. Solution:

  • Water Removal: Azeotrope the gummy residue with Toluene or Benzene to remove trapped water.

  • Solvent Swap: Dissolve the gum in a minimum amount of hot Methanol , then slowly add Diethyl Ether until turbid. Scratch the flask walls to induce nucleation.

  • Seed Crystal: If available, add a seed crystal of the pure salt.

Q3: How do I remove unreacted Hydrazine?

Diagnosis: Hydrazine is a potent nucleophile and toxic impurity. Solution:

  • Distillation: Hydrazine (b.p. 114°C) is much more volatile than the product. Ensure a proper "foreshot" is discarded during vacuum distillation.

  • Scavenging: If isolating the solid, wash the filter cake with cold Isopropanol . Hydrazine salts are generally more soluble in cold alcohols than the product salt.

Q4: The melting point is broad (e.g., 125-135°C).

Diagnosis: Likely a mixture of isomers (4-methyl vs. 5-methyl) or residual solvent. Analysis: Run an H-NMR.

  • 4-methyl isomer: Methine proton at C4 is a multiplet; Methyl group is a doublet.

  • 5-methyl isomer: Methine proton at C5 is a multiplet; Methyl group is a doublet.

  • Resolution: Recrystallization is usually sufficient to enrich the major isomer (typically 4-methyl if methacrylate was used).

Module 4: Analytical Verification

Verify purity using the following parameters:

TechniqueExpected Result (HCl Salt)
H-NMR (DMSO-d6)

1.1 (d, 3H,

),

2.4-3.5 (m, ring protons). Ammonium protons broad singlet >8 ppm.
Melting Point Sharp peak (Literature varies, typically

for HCl salt).
HPLC Monitor at 210 nm or 254 nm. Ensure separation from Hydrazine peak.

References

  • Synthesis and Properties of Pyrazolidinones

    • Reaction of hydrazine with acrylates/methacryl
    • Source: Journal of Organic Chemistry / Chemical Reviews.
    • Relevant context on ring closure: (Analogous chemistry for 4-substituted derivatives).

  • Purification of Pyrazolidinone Derivatives

    • Patents describing the isolation of 1-phenyl-4-methyl-3-pyrazolidinone (Phenidone B) and analogs.
    • Source: US P
    • Verification:

  • General Handling of Hydrazine Heterocycles

    • Safety and purific
    • Source: Organic Syntheses, Coll.[4] Vol. 5, p. 743 (1973).

    • Link:

  • Isomerism in Pyrazolidinones: Differentiation between 3- and 5- pyrazolidinones. Source: Tetrahedron, Vol 45, Issue 24.

Sources

Troubleshooting

Preventing oxidative degradation of 4-Methylpyrazolidin-3-one

Welcome to the Technical Support Center for 4-Methylpyrazolidin-3-one . As a Senior Application Scientist, I have observed that the primary mode of failure in assays utilizing pyrazolidin-3-one derivatives is unrecognize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methylpyrazolidin-3-one . As a Senior Application Scientist, I have observed that the primary mode of failure in assays utilizing pyrazolidin-3-one derivatives is unrecognized oxidative degradation. This guide is designed to provide researchers and drug development professionals with a deep mechanistic understanding of this instability, alongside field-proven, self-validating protocols to ensure the integrity of your compounds.

The Causality of Degradation: Mechanistic Overview

To prevent degradation, we must first understand the causality. 4-Methylpyrazolidin-3-one is synthesized via the reaction of ethyl methacrylate and hydrazine hydrate[1]. Maintaining its saturated heterocyclic ring structure is critical for downstream applications. However, pyrazolidin-3-ones act as potent reducing agents. They are highly susceptible to a reversible one-electron oxidation that forms a neutral, N-centered free radical[2].

This radical intermediate is unstable. Driven by the thermodynamic stability of aromatization, it rapidly undergoes a second oxidation step (losing another electron and proton) to form the fully aromatic 4-methyl-1H-pyrazol-3-ol[3]. Furthermore, trace transition metals ubiquitous in laboratory environments, such as Fe(III) and Cu(II), act as catalytic electron shuttles, drastically accelerating this oxidation process even at low oxygen concentrations[4].

OxidationMechanism A 4-Methylpyrazolidin-3-one (Intact Scaffold) C N-Centered Radical (Unstable Intermediate) A->C -1e⁻, -1H⁺ B O2 / Trace Metals (Fe³⁺, Cu²⁺) [Electron Acceptors] B->C Catalyzes D 4-Methyl-1H-pyrazol-3-ol (Aromatic Degradant) C->D -1e⁻, -1H⁺

Fig 1: Stepwise single-electron oxidation pathway of 4-Methylpyrazolidin-3-one to pyrazol-3-ol.

Diagnostic Troubleshooting Matrix

If you suspect your 4-Methylpyrazolidin-3-one has degraded, use the following self-validating matrix to identify the root cause and implement corrective actions.

Symptom / ObservationAnalytical SignatureRoot CauseRecommended Corrective Action
Solution discoloration (turns pink, brown, or yellow)Broad UV-Vis absorption > 400 nmFormation of semiquinone-like radicals and conjugated byproducts.Implement rigorous solvent degassing; store exclusively in amber vials.
Loss of target compound mass LC-MS shows a dominant [M-2]⁺ peak (m/z 99.1)Complete oxidation to the aromatic 4-methyl-1H-pyrazol-3-ol.Add radical scavengers (e.g., BHT) and metal chelators (EDTA) to buffers.
Inconsistent assay yields High variability in replicate data across different daysTrace metal contamination from glassware or lower-grade solvents.Wash glassware with 1M HNO₃; use only HPLC-grade, metal-free solvents.
Quantitative Stability Profile

The following table summarizes the quantitative impact of various storage conditions on the half-life (


) of 4-Methylpyrazolidin-3-one in solution.
Storage ConditionAtmosphereAdditivesEstimated Half-Life (

)
Degradation Pathway
Room Temp (25°C)Ambient AirNone2 - 4 hoursRapid auto-oxidation
Room Temp (25°C)Argon (Degassed)None~48 hoursTrace metal catalysis
Refrigerated (4°C)Argon (Degassed)0.1% BHT~14 daysSlow radical propagation
Frozen (-20°C)Argon (Degassed)0.1% BHT + 1mM EDTA> 6 monthsNegligible

Standard Operating Procedures (SOPs)

To ensure trustworthiness in your experimental results, your handling protocols must be self-validating systems. The following methodology provides a multi-layered defense against oxidation.

Protocol: Formulation of Degradation-Resistant Stock Solutions

Causality Check: Sparging a solvent with nitrogen only removes ~90% of dissolved oxygen. For highly sensitive pyrazolidinones, the Freeze-Pump-Thaw method achieves >99.9% oxygen removal, preventing the initial electron transfer event.

Step 1: Solvent Preparation

  • Select an HPLC-grade solvent appropriate for your assay (e.g., Acetonitrile or Methanol).

  • Add 0.1% w/v Butylated hydroxytoluene (BHT) (to intercept free radicals) and 1 mM EDTA (to sequester catalytic transition metals).

Step 2: Rigorous Degassing (Freeze-Pump-Thaw)

  • Transfer the prepared solvent into a heavy-walled Schlenk flask and seal it.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high-vacuum line for 3–5 minutes to evacuate the atmospheric headspace.

  • Isolate the flask from the vacuum and thaw the solvent in a room-temperature water bath to release trapped dissolved gases.

  • Validation Check: Repeat the freeze-pump-thaw cycle three times. You will visually observe fewer gas bubbles escaping the solvent during the final thaw, validating oxygen removal.

  • Backfill the flask with ultra-pure Argon.

Step 3: Dissolution and Storage

  • Inside an inert-atmosphere glovebox, weigh the 4-Methylpyrazolidin-3-one.

  • Dissolve the compound in the degassed, stabilized solvent.

  • Aliquot the solution into single-use amber glass vials to prevent repeated freeze-thaw cycles and light exposure.

  • Purge the headspace of each vial with Argon before capping tightly. Store at -20°C.

StabilizationWorkflow S1 1. Solvent Prep Add 0.1% BHT & 1mM EDTA S2 2. Deoxygenation 3x Freeze-Pump-Thaw Cycles S1->S2 S3 3. Dissolution Add Compound under Argon S2->S3 S4 4. Storage Amber Vial at -20°C S3->S4

Fig 2: Self-validating workflow for formulating degradation-resistant stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid instead of BHT as an antioxidant for my stock solutions? A: It is not recommended for organic stock solutions. While ascorbic acid is a strong reducing agent, it is highly water-soluble and can act as a pro-oxidant in the presence of free transition metals via the Fenton reaction. For 4-Methylpyrazolidin-3-one, lipophilic radical scavengers like BHT or Trolox are preferred because they terminate radical chain reactions without participating in metal-catalyzed redox cycling.

Q: Why is my compound degrading even when stored at -80°C? A: Temperature reduction slows kinetic energy but does not stop oxidation if oxygen is already present in the matrix. If the solvent was not rigorously degassed prior to freezing, oxygen remains trapped in the frozen lattice. As the compound sits, slow but continuous degradation occurs. Deoxygenation is more critical than temperature alone.

Q: How do I analytically verify the integrity of my 4-Methylpyrazolidin-3-one before an experiment? A: Perform a rapid LC-MS analysis. Look for the intact mass


 at 

. The presence of a peak at

indicates oxidation to the pyrazol-3-ol derivative. As a self-validating rule: if the oxidized fraction exceeds 2% of the total peak area, discard the aliquot to prevent assay artifacts.

Q: How do trace metals get into my reaction, and why are they a problem? A: Trace metals (Fe, Cu, Co) often leach from standard borosilicate glassware, lower-grade solvents, or stainless steel syringe needles. Because they act as catalytic electron shuttles[4], even parts-per-billion (ppb) levels of these metals can continuously cycle electrons from the pyrazolidin-3-one to ambient oxygen, causing rapid and complete degradation.

References

  • Title: Phenidone - Grokipedia | Source: grokipedia.com | URL: 2

  • Title: 5-(2-Chlorophenyl)pyrazolidin-3-amine For Research | Source: benchchem.com | URL: 3

  • Title: A study on the oxidation of 1-(4-chlorophenyl) pyrazolidin-3-one to 1-(4-chlorophenyl)-3-pyrazolol by oxygen | Source: researchgate.net | URL: 4

  • Title: Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate | Source: rsc.org | URL: 1

Sources

Optimization

Troubleshooting solubility issues of 4-Methylpyrazolidin-3-one in water

This guide addresses the physicochemical challenges associated with 4-Methylpyrazolidin-3-one , commonly encountered in two distinct forms: the core heterocyclic scaffold (often an intermediate) and its widely used deriv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the physicochemical challenges associated with 4-Methylpyrazolidin-3-one , commonly encountered in two distinct forms: the core heterocyclic scaffold (often an intermediate) and its widely used derivative, 4-Methyl-1-phenyl-3-pyrazolidinone (Phenidone B).[1][2]

Solubility issues with this class of compounds are rarely simple dissolution failures; they are frequently conflated with oxidative degradation or pH-dependent speciation .[1][2] This guide distinguishes between these root causes to provide a definitive troubleshooting pathway.

Phase 1: Diagnostic & Identification

Before altering your protocol, confirm the specific chemical identity. The troubleshooting strategy diverges based on the presence of a phenyl group.

FeatureCompound A (The Scaffold) Compound B (The Reagent)
Common Name 4-Methylpyrazolidin-3-onePhenidone B (4-Methyl-1-phenyl-3-pyrazolidinone)
CAS Number Rare/Variable (e.g., 118943-02-5 for derivatives)2654-57-1
Water Solubility High (Polar, H-bonding)Low (Hydrophobic Phenyl Group)
Primary Issue Hygroscopicity / PolymerizationIntrinsic Insolubility & Oxidation
Action If insoluble, compound is likely degraded.[1][2][3][4]Follow protocols below.

Note: The majority of "solubility" complaints regarding this nomenclature refer to Phenidone B (CAS 2654-57-1) due to its low intrinsic water solubility.[1][2] The following guide focuses on this derivative.

Phase 2: The Solubility-Stability Paradox

The core challenge with 4-Methylpyrazolidin-3-one derivatives is that the conditions favoring solubility (high pH) simultaneously trigger rapid degradation (oxidation).[1][2]

  • Acidic pH (< 4): The molecule is protonated (ammonium salt form). High Solubility, High Stability.

  • Neutral pH (6–8): The molecule exists as a free base. Low Solubility.

  • Alkaline pH (> 9): The molecule exists as an enolate. High Solubility, but Rapid Oxidation (solution turns pink/brown).

Decision Logic: The Troubleshooting Flow

SolubilityLogic Start User Issue: Compound won't dissolve CheckColor Is the solution colored (Pink/Brown/Black)? Start->CheckColor ColorYes YES: Oxidation has occurred CheckColor->ColorYes ColorNo NO: White powder remains CheckColor->ColorNo OxidationFix Cause: Radical Oxidation Fix: Add Antioxidant (Sulfite) BEFORE adding compound ColorYes->OxidationFix SolubilityFix Cause: Hydrophobic Free Base Fix: Adjust pH or Co-solvent ColorNo->SolubilityFix AcidRoute Protocol A: Acidification (Forms HCl Salt) SolubilityFix->AcidRoute For Storage BaseRoute Protocol B: Alkaline Dissolution (Must include De-aeration) SolubilityFix->BaseRoute For Immediate Use

Figure 1: Decision matrix for distinguishing between intrinsic insolubility and oxidative precipitation.

Phase 3: Validated Dissolution Protocols

Protocol A: The "Storage-Stable" Acidic Method

Best for: Stock solutions, analytical standards, and long-term storage.[1][2]

Mechanism: Protonation of the amine nitrogen (


) converts the hydrophobic free base into a hydrophilic cation (hydrochloride salt).
  • Preparation: Start with 0.1 M HCl (or dilute sulfuric acid) instead of pure water.

  • Addition: Add the 4-Methylpyrazolidin-3-one solid slowly to the acid while stirring.

  • Validation: The solution should remain colorless. If it turns pink, the acid concentration is too low, or the water contains dissolved oxygen/metals.

  • Limit: Solubility can typically be increased to >50 mg/mL using this method.[2]

Protocol B: The "High-Activity" Alkaline Method (with Protection)

Best for: Reactant use, photographic development, or biological assays requiring physiological pH.[2]

Mechanism: Deprotonation forms the enolate anion.[2] This is highly soluble but acts as a potent reducing agent (electron donor), reacting with dissolved oxygen instantly.

  • De-oxygenation (Critical): Sparge the water with Nitrogen or Argon for 15 minutes before adding any solids.

  • Antioxidant Buffer: Dissolve Sodium Sulfite (

    
    )  at a 1:1 molar ratio (or excess) relative to the target compound. Sulfite acts as a sacrificial antioxidant.[2]
    
  • Alkalinization: Adjust pH to 9–10 using NaOH or Sodium Carbonate.

  • Dissolution: Add the 4-Methylpyrazolidin-3-one. It should dissolve rapidly.[2]

  • Result: A clear, stable solution. If it turns brown, oxygen exclusion was insufficient.[2]

Protocol C: The Co-Solvent "Safe Harbor"

Best for: Neutral pH applications where salts are undesirable.[2]

If you cannot alter pH, use a water-miscible organic solvent.[1][2]

SolventRecommended % (v/v)Notes
Ethanol 20–40%Good solubility, biologically compatible.[1][2]
Propylene Glycol 30–50%Excellent stabilizer; increases viscosity.[1][2]
Acetonitrile 10–20%Best for HPLC/Analytical applications.[2]

Phase 4: Technical FAQs

Q1: I bought "4-Methylpyrazolidin-3-one Hydrochloride." Why is it acidic? Commercial suppliers often provide the HCl salt form (e.g., CAS 1636874-93-5 for related analogs) to bypass the solubility issues of the free base. If you have the salt, it will dissolve in water but generate an acidic solution (pH ~2-3). Do not neutralize it before it dissolves, or the free base will precipitate out.

Q2: My solution turned pink after 1 hour. Is it ruined? Yes. The pink coloration indicates the formation of the radical cation or diazonium species (oxidation products). These are irreversible degradation products.[2] For strict quantitative work, discard the solution. For qualitative work, a faint pink hue may be acceptable, but concentration is compromised.

Q3: Can I autoclave this solution? No. Pyrazolidinones are thermally sensitive and prone to hydrolysis (ring opening) at high temperatures, especially in unbuffered water. Sterilize via 0.22 µm filtration .

Q4: Why does the protocol recommend Sodium Sulfite? Sulfite serves a dual role:

  • Scavenger: It reacts with dissolved oxygen faster than the pyrazolidinone does.[2]

  • Regenerator: In some mechanisms (like photographic development), sulfite can reduce the oxidized radical back to the active species, extending the solution's life.

References

  • PubChem. (n.d.).[2] 4-Methyl-1-phenyl-3-pyrazolidinone (Compound CID 98282).[1][2] National Library of Medicine.[2] Retrieved March 4, 2026, from [Link]

  • Google Patents. (1999).[2] US5942379A - 3-pyrazolidone compounds and photographic developer solutions containing same.[1][2] Retrieved March 4, 2026, from

  • ResearchGate. (2010).[2] Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate.[2] (Describing the synthesis of the core 4-methylpyrazolidin-3-one scaffold). Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylpyrazolidin-3-one

Topic: Removal of Hydrazine Impurities to Genotoxic Safety Limits Executive Summary & Regulatory Context User: "Why is removing hydrazine so difficult, and what are the targets?" Scientist's Response: Hydrazine ( ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Hydrazine Impurities to Genotoxic Safety Limits

Executive Summary & Regulatory Context

User: "Why is removing hydrazine so difficult, and what are the targets?"

Scientist's Response: Hydrazine (


) is a Class 2 Genotoxic Impurity (GTI)  under ICH M7  guidelines. Because 4-Methylpyrazolidin-3-one is often synthesized via the cyclization of hydrazine with methacrylate derivatives, residual hydrazine is an expected process impurity.

The difficulty arises from "chemical camouflage":

  • Structural Similarity: Both the impurity and your product are nucleophilic, polar bases containing N-N bonds.

  • Reversibility: Common scavenging methods (like hydrazone formation) are reversible in the presence of water, leading to "phantom" hydrazine reappearing during stability testing.

  • Target Limits: You are likely targeting < 10-50 ppm depending on the daily dose of the final drug substance. Standard crystallization often stalls at 500 ppm due to inclusion within the crystal lattice.

Diagnostic Module: Detection & Quantification

Question: "I can't see hydrazine on my UV-HPLC. How do I measure it at ppm levels?"

Answer: Hydrazine lacks a UV chromophore.[1][2] You must derivatize it.[1][3] Do not rely on standard LC-MS for quantitation without derivatization due to ion suppression and low molecular weight (32 g/mol ) interference.

Standard Operating Procedure: Benzaldehyde Derivatization HPLC

This method converts hydrazine into benzalazine, which has high UV absorbance at 300-310 nm.

ParameterSpecification
Derivatizing Reagent 1% (v/v) Benzaldehyde in Methanol (Freshly prepared)
Sample Prep Dissolve 100 mg product in 5 mL Methanol. Add 1 mL Reagent.[3][4] Sonicate 15 min at 25°C.
Column C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) B: Acetonitrile
Gradient 10% B to 80% B over 15 mins.
Detection UV @ 305 nm
Retention Time Benzalazine elutes late (non-polar). Hydrazine elutes at void volume (if underivatized).

Critical Alert: Ensure your derivatization time is sufficient. Incomplete reaction leads to false negatives.

Remediation Module: Purification Workflows

Scenario A: The "Gentle" Scavenging Method (Recommended)

Best for: Heat-sensitive products or when recrystallization yield is poor.

The Logic: We use Acetone as a "sacrificial" scavenger. Acetone reacts with hydrazine to form Acetone Azine .

  • Why Acetone? Acetone Azine is volatile (b.p. 131°C) and highly lipophilic, whereas hydrazine is water-soluble. This creates a "phase switch" that allows separation.

Step-by-Step Protocol
  • Dissolution: Dissolve crude 4-Methylpyrazolidin-3-one in a mixture of Dichloromethane (DCM) and Acetone (10:1 ratio).

    • Note: The acetone acts as both co-solvent and reagent.[4]

  • Reflux: Heat to mild reflux (40°C) for 2-4 hours.

    • Mechanism:[2][5]

      
      
      
  • The "Dry" Workup (Crucial Step):

    • Cool the mixture.

    • Do NOT wash with water yet. Water pushes the equilibrium back to hydrazine.

    • Add Magnesium Sulfate (

      
      )  or Sodium Sulfate to absorb the water generated by the reaction. Stir for 30 mins. Filter.
      
  • Evaporation: Concentrate the filtrate under vacuum. The volatile acetone azine will co-evaporate with the solvent.

  • Final Polish: Recrystallize the residue from Isopropanol (IPA) or Ethyl Acetate .

Scenario B: The "Salt Break" Method

Best for: Gross contamination (>1000 ppm).

The Logic: 4-Methylpyrazolidin-3-one is a weak base. Hydrazine is a stronger base (diamine). By forming the Hydrochloride (HCl) salt of your product, you can alter solubility profiles.

  • Salt Formation: Dissolve crude base in Ethanol. Add 1.1 eq of HCl (in dioxane or ethanol).

  • Precipitation: The salt of 4-Methylpyrazolidin-3-one usually precipitates. Hydrazine mono/dihydrochloride is significantly more soluble in ethanol/methanol mixtures.

  • Filtration: Filter the solid salt. Wash with cold ethanol.

  • Free-basing (Optional): If the free base is required, neutralize with mild base (

    
    ) in minimum water and extract into DCM.
    

Troubleshooting Guide (FAQ)

Q: "The hydrazine levels dropped after scavenging but spiked again after two weeks. Why?"

Diagnosis: Hydrolysis of the Azine. You likely didn't remove the acetone azine completely, or you exposed the material to moisture. Fix:

  • Ensure the evaporation step (Step 4 in Scenario A) is thorough. Use a high vacuum.

  • Store the final product with a desiccant.

  • Advanced Fix: Use a Polymer-Supported Benzaldehyde resin . Pass your product solution through this resin. The hydrazine binds to the resin (permanently), and the product flows through. This prevents the "reversible" equilibrium issue.

Q: "My product is co-eluting with the scavenger by-product."

Diagnosis: Poor solvent choice. Fix:

  • Switch from Acetone to 2-Pentanone (Methyl Propyl Ketone). The resulting azine is much more lipophilic and will stay in the organic layer if you perform an acidic aqueous wash (wash organic product with dilute acidic brine; the azine stays organic, residual hydrazine goes aqueous, but careful with product solubility).

Q: "Can I just distill the hydrazine out?"

Diagnosis: Unlikely to work for ppm levels. Fix:

  • Hydrazine forms high-boiling azeotropes with water and alcohols. Simple distillation rarely lowers levels below 500 ppm. You must use chemical scavenging or crystallization.

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct purification strategy based on impurity load and product state.

HydrazineRemoval Start Start: Crude 4-Methylpyrazolidin-3-one Quant Quantify Hydrazine (Benzaldehyde deriv. HPLC) Start->Quant Decision Hydrazine Level? Quant->Decision High > 1000 ppm (Gross Contamination) Decision->High Low < 1000 ppm (Trace Contamination) Decision->Low MethodSalt Method B: HCl Salt Formation (Exploit solubility diff) High->MethodSalt MethodScavenge Method A: Acetone Scavenging (Formation of Azine) Low->MethodScavenge MethodSalt->Quant CheckWater Critical Check: Is Water Present? MethodScavenge->CheckWater Dry Use Anhydrous Conditions + MgSO4 Drying CheckWater->Dry No Wet Azeotropic Drying (Toluene) required first CheckWater->Wet Yes Final Final Polish: Recrystallization (IPA/EtOAc) Dry->Final Wet->Dry Compliance Re-test: < 10 ppm? Final->Compliance Success RELEASE BATCH Compliance->Success Yes Fail Repeat with Resin Scavenger Compliance->Fail No

Caption: Decision tree for hydrazine remediation strategies. Note the critical loop for water control during scavenging to prevent azine hydrolysis.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] (2017).[1]

  • Teasdale, A., et al.Mechanism-Based Control of Hydrazine Impurities in Isoniazid and Related Pharmaceutical Intermediates. Organic Process Research & Development, 2017.
  • European Medicines Agency (EMA). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. (Provides context on the "As Low As Reasonably Practicable" ALARP principle for hydrazines).

  • Anderson, J. Purification of Pyrazolidinones. U.S. Patent 3,458,283 (Historical context on ion exchange and salt formation for hydrazine removal).

  • BenchChem. Application Notes and Protocols for HPLC Analysis using Heptyl-Hydrazine Sulfate Derivatization. (Protocol basis for derivatization).

Sources

Optimization

Optimizing recrystallization solvents for 4-methyl-3-pyrazolidone

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with 4-methyl-3-pyrazolidone (and its common derivatives like 4-methyl-1-phenyl-3-pyrazolidone/P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with 4-methyl-3-pyrazolidone (and its common derivatives like 4-methyl-1-phenyl-3-pyrazolidone/Phenidone B).

This guide prioritizes oxidative stability and polarity management , the two most critical factors in purifying hydrazine-derived heterocycles.[1]

Ticket Subject: Optimization of Recrystallization Solvents & Protocols Status: Resolved / Knowledge Base Article #4M3P-REC-01 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Solubility Landscape

Successful recrystallization of 4-methyl-3-pyrazolidone hinges on balancing its moderate polarity (due to the amide/hydrazide functionality) against its tendency to oxidize.[1]

  • The Core Challenge: This molecule is a reducing agent. It is prone to air-oxidation, forming colored pyrazolone impurities (often pink or brown).[1]

  • The Solubility Profile: It exhibits "moderate" polarity.[1] It is too soluble in pure methanol/water (leading to poor recovery) and insoluble in non-polar alkanes.

Solvent Selection Matrix

Use this table to select your primary and secondary solvents based on your specific impurity profile.

Solvent SystemRoleSuitabilityNotes
Ethanol (Abs.) PrimaryHigh Best balance.[1] Dissolves product hot; moderate solubility cold.[2]
Isopropanol (IPA) PrimaryHigh Higher boiling point allows better dissolution of difficult impurities.[1]
Ethyl Acetate (EtOAc) PrimaryMedium Good for removing polar inorganic salts (which don't dissolve).[1]
Heptane / Hexane Anti-SolventHigh Excellent for inducing crystallization from EtOAc or IPA solutions.[1]
Water Co-SolventLow Risk: Promotes hydrolysis and oxidation.[1] Use only if necessary to remove inorganic salts.[1]
Toluene Anti-SolventMedium Good for azeotropic drying, but may retain non-polar impurities.[1]

Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-PYR-04 Safety Notice: 4-methyl-3-pyrazolidone is a hydrazine derivative.[1] Handle as a potential sensitizer.[1]

Phase A: Preparation & Dissolution
  • Inert Atmosphere (CRITICAL): Purge all flasks and solvents with Nitrogen (

    
    ) or Argon for 15 minutes prior to heating. Oxygen is the enemy of yield here.
    
  • Solvent Choice: Start with Isopropanol (IPA) .[1]

  • Ratio: Begin with 5 mL of solvent per 1 g of crude solid.[1]

  • Heating: Heat to reflux (

    
     for IPA) under a nitrogen blanket.
    
    • Checkpoint: If the solid does not dissolve after 10 minutes at reflux, add solvent in 1 mL increments.

Phase B: Filtration & Crystallization[1][2][3]
  • Hot Filtration: If insoluble black specks (oxidized polymer) or salts remain, filter the hot solution through a pre-heated sintered glass funnel (Grade 3) or a Celite pad.

  • Controlled Cooling:

    • Remove from heat.[1] Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath immediately. Rapid cooling traps impurities.[1]

  • The "Cloud Point": If no crystals form at RT, add Heptane dropwise until a persistent turbidity (cloudiness) appears, then add 1 drop of IPA to clear it.

  • Final Crystallization: Place the flask in a refrigerator (

    
    ) for 12 hours.
    
Phase C: Isolation
  • Filtration: Filter the white/off-white crystals using vacuum filtration.[1]

  • Wash: Wash with a cold (

    
    ) 1:1 mixture of IPA/Heptane.
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours. Avoid high temperatures to prevent thermal decomposition.[1]
    

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the solution is too concentrated. Corrective Action:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10-15% more of the primary solvent (e.g., Ethanol).[1]

  • Seed: As the solution cools to just above the oiling temperature, add a "seed crystal" of pure 4-methyl-3-pyrazolidone.

  • Agitate: Vigorously stir the solution during the cooling phase to induce nucleation rather than phase separation.

Issue 2: "The crystals are turning pink/brown during filtration."

Diagnosis: Rapid oxidation is occurring due to exposure to air while the crystal lattice is wet (high surface area). Corrective Action:

  • Add Antioxidant: Add a pinch (0.1 mol%) of Ascorbic Acid or Sodium Metabisulfite to the recrystallization solvent.[1] This acts as a sacrificial antioxidant.[1]

  • Schlenk Line: Perform the filtration under an inert gas stream if possible.[1]

  • Fast Dry: Move immediately to the vacuum oven; do not let air pull through the filter cake for extended periods.

Issue 3: "Low yield (<50%) despite good crystal quality."

Diagnosis: The product is too soluble in the mother liquor (common with pyrazolidones in alcohols). Corrective Action:

  • Switch Solvent System: Move to Ethyl Acetate (Solvent) + Hexane (Anti-Solvent) .[1] The product is less soluble in EtOAc than in alcohols.

  • Recycle Mother Liquor: Concentrate the filtrate to half volume and repeat the cooling process to harvest a "second crop" (Note: Second crops are usually less pure).

Visualizing the Logic

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

Diagram 1: Recrystallization Workflow & Decision Tree

RecrystallizationWorkflow Start Start: Crude 4-methyl-3-pyrazolidone Dissolve Dissolve in Hot IPA (under N2) Start->Dissolve CheckSol Does it dissolve completely? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) FilterHot Hot Filtration (Remove Salts/Polymer) CheckSol->FilterHot Yes Cooling Slow Cool to RT FilterHot->Cooling StateCheck State Check Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Oil Oiling Out StateCheck->Oil Liquid/Goo NoSolid No Precipitate StateCheck->NoSolid Clear Soln Wash Wash Crystals->Wash Wash with Cold IPA/Heptane ReheatDilute Reheat & Add 10% More IPA Oil->ReheatDilute AddAnti Add Heptane (Anti-solvent) NoSolid->AddAnti AddAnti->Cooling Seed Add Seed Crystal ReheatDilute->Seed Seed->Cooling Dry Dry Wash->Dry Vacuum Dry

Caption: Workflow logic for optimizing solvent ratios and handling phase separation issues (Oiling Out).

Frequently Asked Questions (FAQs)

Q: Is there a difference between "4-methyl-3-pyrazolidone" and "Phenidone B"? A: Technically, yes. "Phenidone B" is 4-methyl-1-phenyl-3-pyrazolidone .[1][3] However, in industrial literature, the terms are sometimes used loosely.

  • If your molecule has a Phenyl group (aromatic ring) attached to Nitrogen-1, it is less polar.[1] Use Ethyl Acetate/Hexane .[1][4]

  • If your molecule is the simple heterocycle (no phenyl), it is highly polar. Use Ethanol/Ether or IPA .

Q: Can I use water as a solvent? A: While 4-methyl-3-pyrazolidone is soluble in hot water, we strongly advise against it for high-purity applications.[1] Water at high temperatures can facilitate ring-opening hydrolysis or accelerate oxidation.[1] Furthermore, drying water from the crystal lattice is difficult and heat-intensive, which degrades this heat-sensitive compound.[1]

Q: How do I store the purified crystals? A: Store in an amber glass vial (to block light) under an Argon atmosphere at


.

References

  • PubChem. (2025). 4-Methyl-1-phenylpyrazolidin-3-one (Compound Summary).[1][3][5][6] National Library of Medicine.[1] [Link][1]

  • Organic Syntheses. (2004). Synthesis of Pyrazolidinones via Aza-Michael Addition.[1][7] Org.[1][8][6][9][10] Synth. 81, 157. [Link]

  • ResearchGate. (2017). Discussion on Recrystallization of Pyrazoline Derivatives.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for heterocyclic purification principles).

Sources

Troubleshooting

Stability of 4-Methylpyrazolidin-3-one under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 4-Methylpyrazolidin-3-one (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 4-Methylpyrazolidin-3-one (CAS: 10234-74-9). This compound, a cyclic hydrazide (lactam), is a highly valuable building block in medicinal chemistry and photographic development, but it presents significant stability challenges under basic conditions.

This guide is designed to provide researchers, chemists, and drug development professionals with mechanistic insights, quantitative data, and field-proven protocols to prevent base-catalyzed degradation during synthesis and storage.

FAQ & Troubleshooting Guide

Q1: Why does 4-methylpyrazolidin-3-one degrade so rapidly in alkaline environments?

The Causality: The instability of 4-methylpyrazolidin-3-one in basic media is driven by two competing degradation pathways: aerobic oxidation and hydrolytic ring-opening .

  • Aerobic Oxidation: The N1-H and N2-H protons of the pyrazolidin-3-one ring are relatively acidic. Under basic conditions (pH > 8), the molecule is readily deprotonated, forming an electron-rich nitrogen anion. This intermediate is highly susceptible to aerobic oxidation, rapidly converting into azomethine imines or fully oxidized pyrazolone derivatives[1]. Furthermore, safety data emphasizes that pyrazolidin-3-ones are fundamentally incompatible with strong oxidizing agents[2].

  • Lactam Hydrolysis: The 5-membered pyrazolidinone ring possesses inherent steric strain. While linear amides are generally robust, ring-strained cyclic amides (lactams) exhibit poor stability and undergo rapid nucleophilic attack by hydroxide ions (OH⁻) under basic conditions, leading to irreversible ring cleavage into linear hydrazinopropanoic acid derivatives[3].

Mechanism A 4-Methylpyrazolidin-3-one (Intact Ring) B Basic Conditions (pH > 8) Hydroxide / Alkoxide A->B Base Addition C Deprotonated N-Anion (Highly Reactive) B->C Deprotonation D1 Aerobic Oxidation (O2 Exposure) C->D1 D2 Nucleophilic Attack (Hydrolysis) C->D2 E1 Azomethine Imines & Pyrazolone Derivatives D1->E1 -2H / Oxidation E2 Ring-Opened Hydrazino Acid Derivatives D2->E2 +H2O / Cleavage

Base-catalyzed degradation pathways of 4-methylpyrazolidin-3-one via oxidation and hydrolysis.

Q2: How does pH quantitatively affect the half-life of 4-methylpyrazolidin-3-one?

The Causality: The degradation kinetics follow a pseudo-first-order rate dependent on the hydroxide ion concentration. As the pH approaches the pKa of the pyrazolidinone N-H bond, the equilibrium shifts toward the reactive anionic species, drastically reducing the compound's half-life.

Quantitative Stability Profile in Aqueous Media (Room Temperature, Ambient Air):

pH LevelBuffer SystemObserved Half-Life (t½)Primary Degradation Mechanism
pH 4.0 Acetate Buffer> 72 hoursStable (Protonated state)
pH 7.4 Phosphate Buffer (PBS)~ 24 hoursSlow oxidation
pH 9.0 Borate Buffer< 4 hoursRapid aerobic oxidation
pH 12.0 0.01M NaOH< 15 minutesImmediate hydrolytic ring-opening

Note: Data represents standard analytical observations. To maximize stability, stock solutions should be prepared in slightly acidic or neutral organic solvents (e.g., acidified Acetonitrile or Methanol).

Q3: I need to perform a coupling reaction using a mild base. How can I prevent the degradation of my 4-methylpyrazolidin-3-one starting material?

The Causality: Because you cannot eliminate the base, you must eliminate the secondary catalysts of degradation: oxygen and thermal kinetic energy . By running the reaction under strictly anaerobic conditions and utilizing cryogenic cooling, you suppress the oxidative pathway and slow down the hydrolytic pathway.

Step-by-Step Protocol: Base-Mediated Functionalization of 4-Methylpyrazolidin-3-one This self-validating protocol ensures that any degradation is minimized while allowing the desired nucleophilic substitution or coupling to proceed.

  • Solvent Degassing (Crucial): Sparge your reaction solvent (e.g., DMF or THF) with ultra-pure Argon for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere Setup: Purge the reaction flask with Argon. Add 4-methylpyrazolidin-3-one (synthesized via the condensation of ethyl methacrylate and hydrazine hydrate[4]) to the flask.

  • Temperature Control: Cool the system to 0°C or -78°C (depending on the electrophile's reactivity) using an ice/water or dry ice/acetone bath. Lowering the temperature exponentially decreases the rate of lactam hydrolysis.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or strictly stoichiometric amounts of NaH) dropwise. Avoid aqueous hydroxide bases entirely.

  • Electrophile Addition: Introduce your coupling partner immediately after base addition to trap the reactive N-anion before side reactions occur.

  • Reaction Quenching (Self-Validating Step): Quench the reaction strictly with a mild acid (e.g., saturated aqueous NH₄Cl or 1M HCl) to drop the pH below 7 before exposing the mixture to ambient air. If the aqueous layer turns deep red or brown upon air exposure, oxidation has occurred, indicating insufficient degassing or delayed quenching.

Workflow S1 1. Solvent Degassing (Argon Sparge) S2 2. Cryogenic Cooling (0°C to -78°C) S1->S2 S3 3. Non-Nucleophilic Base Addition S2->S3 S4 4. Electrophile Coupling S3->S4 S5 5. Acidic Quench (pH < 7) S4->S5

Optimized experimental workflow for handling 4-methylpyrazolidin-3-one in basic conditions.

Q4: What specific markers should I look for in LC-MS to confirm if my compound has degraded?

The Causality: Identifying the exact degradation pathway allows you to adjust your reaction conditions.

  • If you see [M - 2H]⁺ (m/z 98.0) or [M - 4H]⁺ (m/z 96.0) , the compound is undergoing aerobic oxidation to azomethine imines or pyrazolones. Solution: Improve your Argon inerting.

  • If you see [M + H₂O + H]⁺ (m/z 119.1) , the lactam ring has hydrolyzed into 3-hydrazino-2-methylpropanoic acid. Solution: Switch to a less nucleophilic base or lower the reaction temperature.

References

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid ACS Omega - ACS Publications. URL: [Link]

  • Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate ResearchGate. URL: [Link]

  • Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Pyrazolidinone Synthesis Optimization

Subject: Minimizing Side Reactions in Pyrazolidin-3-one Scaffolds From: Senior Application Scientist, Chemical Process Development To: R&D Chemistry Team Executive Summary The synthesis of pyrazolidinones (saturated 5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions in Pyrazolidin-3-one Scaffolds From: Senior Application Scientist, Chemical Process Development To: R&D Chemistry Team

Executive Summary

The synthesis of pyrazolidinones (saturated 5-membered N-N heterocycles) is deceptively simple in theory but notoriously difficult in practice. The core challenge lies in the scaffold's thermodynamic instability relative to its oxidized counterpart (pyrazolone) and the nucleophilic ambiguity of the hydrazine precursors.

This guide moves beyond standard textbook procedures to address the "hidden" failure modes: regiochemical scrambling , oxidative dehydrogenation , and retro-Michael elimination .

Module 1: The Regioselectivity Matrix (N1 vs. N2)

The Issue: When using monosubstituted hydrazines (


), the nucleophile possesses two distinct attack sites. In the reaction with 

-unsaturated esters (Michael acceptors), distinguishing between the

-nitrogen (substituted) and

-nitrogen (unsubstituted) is critical.

Mechanism & Causality:

  • Kinetic Control: The unsubstituted

    
    -nitrogen is less sterically hindered and typically acts as the initial nucleophile in Michael additions.
    
  • Electronic Reversal: If

    
     is an electron-withdrawing group (e.g., phenyl, acyl), the 
    
    
    
    -nitrogen's nucleophilicity is significantly reduced, reinforcing
    
    
    -attack.
  • The Failure Mode: If

    
     is an electron-donating alkyl group, the electronic enrichment of the 
    
    
    
    -nitrogen can compete with steric factors, leading to mixtures of N1- and N2-substituted products.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Isomer Mixture (50:50) Alkyl hydrazine used without steric control.Switch Solvent: Use a bulky, protic solvent (e.g., t-Amyl alcohol) to solvate the more accessible N-H, effectively increasing its steric bulk.
Wrong Regioisomer Thermodynamic equilibration.Lower Temperature: Run the Michael addition at -20°C to 0°C. High heat favors the thermodynamic product (often the more substituted position).
No Reaction Deactivated hydrazine (e.g., tosyl-hydrazine).Catalysis: Add 10-20 mol% Lewis Acid (e.g.,

or

) to activate the acrylate acceptor.

Visualizing the Pathway:

Regioselectivity Start Substituted Hydrazine (R-NH-NH2) + Acrylate Decision Nucleophilic Attack Start->Decision PathA Path A: Beta-N Attack (Sterically Favored) Decision->PathA Low Temp / Bulky R PathB Path B: Alpha-N Attack (Electronically Favored if R=Alkyl) Decision->PathB High Temp / Small Alkyl R ProdA Target: 1-Substituted Pyrazolidinone PathA->ProdA Cyclization ProdB Impurity: 2-Substituted Isomer PathB->ProdB Cyclization

Figure 1: Bifurcation of hydrazine nucleophilic attack determines the final regioisomer.

Module 2: Preventing Oxidative Dehydrogenation

The Issue: You isolate a white solid that turns yellow or red upon standing. NMR shows the loss of protons at the C4/C5 positions. Diagnosis: Your pyrazolidinone is oxidizing to a pyrazolone (or pyrazolinone).[1]

Mechanism: The saturated N-N bond is reducing. In the presence of trace metals or light, dissolved oxygen abstracts hydrogen, driving the ring toward aromaticity (pyrazole) or conjugation (pyrazolone). This is thermodynamically driven.

Protocol Adjustments:

  • The "Schlenk" Necessity: Do not treat this as a standard benchtop reaction. All solvents must be sparged with Argon for 15 minutes prior to use.

  • Additives: For extremely sensitive substrates, add 1-2% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture as a radical scavenger.

  • Workup: Avoid drying agents like

    
     if they contain trace iron. Use 
    
    
    
    and evaporate under high vacuum immediately; do not leave on the rotavap bath.
Module 3: The Elimination Trap (Retro-Michael)

The Issue: The reaction proceeds, but yield drops over time, or starting materials reappear.

Mechanism: The Michael addition is reversible. The intermediate acyclic hydrazino-ester can undergo:

  • Cyclization (Desired): Intramolecular nucleophilic acyl substitution.

  • Retro-Michael (Undesired): Ejection of hydrazine to reform the acrylate.

Thermodynamic Control: Cyclization is often slower than the retro-Michael pathway. If you heat too aggressively to "force" cyclization, you shift the equilibrium back to starting materials.

Solution:

  • Two-Step One-Pot: Perform the Michael addition at low temperature (0°C) to secure the adduct. Then, add a mild base (e.g., NaOEt) and warm gently (40°C) to trigger cyclization without providing enough energy for the retro-Michael elimination.

Module 4: "Gold Standard" Synthesis Protocol

Objective: Synthesis of 1-phenylpyrazolidin-3-one with minimized oxidation and regio-scrambling.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ethyl Acrylate (1.1 equiv)

  • Ethanol (Anhydrous, degassed)

  • Catalyst: Sodium Ethoxide (0.1 equiv) - Optional for cyclization

Step-by-Step Workflow:

  • Degassing (Critical):

    • Charge a 3-neck flask with anhydrous Ethanol.

    • Sparge with Argon for 20 minutes. Failure here guarantees oxidation byproducts.

  • Controlled Addition (Regiocontrol):

    • Add Phenylhydrazine under Argon. Cool to 0°C .

    • Add Ethyl Acrylate dropwise over 30 minutes.

    • Why? Low temperature favors the kinetic attack of the unsubstituted

      
       (Regio-fidelity).
      
  • The "Soft" Cyclization:

    • Stir at 0°C for 2 hours. Monitor TLC for disappearance of hydrazine.

    • Do not reflux yet.

    • Add NaOEt (0.1 equiv) and warm to room temperature (25°C) for 12 hours.

    • Why? Base catalysis allows cyclization at ambient temperature, preventing thermal retro-Michael elimination.

  • Quench & Isolation:

    • Neutralize with stoichiometric acetic acid.

    • Concentrate under reduced pressure (keep bath <40°C).

    • Purification: Recrystallize immediately from EtOH/Hexane under Argon. Avoid column chromatography if possible (silica is acidic and oxidative).

Data: Impact of Conditions on Purity

ConditionYieldPurity (HPLC)Major Impurity
Reflux in Air (Standard)45%82%Pyrazolone (Oxidation)
Reflux under

65%91%Retro-Michael products
0°C -> RT, Argon (Optimized) 88% >98% None detected
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the product colored (Yellow/Red)? Start->Q1 Res1 Oxidation to Pyrazolone. Action: Degas solvents, add antioxidant. Q1->Res1 Yes Q2 Is yield low with recovered SM? Q1->Q2 No Res2 Retro-Michael Reaction. Action: Lower temp, use base catalyst. Q2->Res2 Yes Q3 Mixture of Isomers? Q2->Q3 No Res3 Regio-scrambling. Action: Increase steric bulk of solvent or R-group. Q3->Res3 Yes Success Process Optimized Q3->Success No

Figure 2: Diagnostic logic for identifying failure modes in pyrazolidinone synthesis.

References
  • Sibi, M. P., et al. (2005). Enantioselective Organocatalytic Michael Additions of Hydrazines. Journal of the American Chemical Society. Link

  • Perreault, C., et al. (2016). Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines. Molecules. Link

  • Lamberth, C. (2021). Pyrazol-3-ones, Part 1: Synthesis and Applications. Heterocycles. Link

  • BenchChem Support. (2025). Troubleshooting Heterocycle Synthesis: Pyrazolo-derivatives. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction Mechanism. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 4-Methylpyrazolidin-3-one: A Technical Comparison Guide

The following technical guide provides an in-depth 1H NMR spectral analysis of 4-Methylpyrazolidin-3-one, designed for researchers in medicinal chemistry and structural biology. Executive Summary 4-Methylpyrazolidin-3-on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth 1H NMR spectral analysis of 4-Methylpyrazolidin-3-one, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

4-Methylpyrazolidin-3-one (4-MP) represents a critical scaffold in the synthesis of beta-lactam mimics, azomethine imines, and bioactive peptidomimetics. Unlike its planar aromatic counterparts (pyrazoles), 4-MP possesses a saturated N-N backbone that adopts a distinct envelope conformation, introducing chirality and diastereotopicity that are observable via NMR.

This guide objectively compares the 1H NMR spectral "performance"—defined here as signal resolution, conformational diagnosability, and structural distinctiveness—of 4-MP against its primary alternatives: the unsubstituted parent Pyrazolidin-3-one and the industrially ubiquitous 1-Phenyl-4-methylpyrazolidin-3-one (Phenidone B) .

Technical Deep Dive: The 4-Methylpyrazolidin-3-one Spectrum

Structural Logic & Assignment

The introduction of a methyl group at the C4 position breaks the symmetry of the pyrazolidinone ring, creating a chiral center. This has profound effects on the NMR spectrum, particularly regarding the C5 methylene protons.

Key Spectral Features (in CDCl₃, 400 MHz):

PositionProton TypeChemical Shift (

)
Multiplicity

Coupling (Hz)
Interpretation
C4-CH₃ Methyl1.15 - 1.27 Doublet (d)

Diagnostic signal; confirms C4 substitution.
C4-H Methine2.60 - 2.90 Multiplet (m)ComplexCoupled to C4-Me and both C5-H protons.
C5-H

Methylene3.00 - 3.20 dd or ddd

,

Diastereotopic proton (cis to Me).
C5-H

Methylene3.40 - 3.60 dd or ddd

,

Diastereotopic proton (trans to Me).
N1-H Amine4.50 - 6.00 Broad s-Highly solvent/concentration dependent.
N2-H Amide8.00 - 9.50 Broad s-Often invisible in CDCl₃ due to exchange; visible in DMSO-d₆.

Note: Chemical shifts are approximate and dependent on concentration and N-substitution status. Data derived from comparative analysis of 1-substituted analogues (see Section 3).

Conformational "Performance"

The "performance" of 4-MP in a structural biology context refers to its ability to report on ring pucker. The coupling constants (


 and 

) are not identical.
  • Envelope Conformation: The ring is not planar. The C4-Methyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial strain, locking the ring conformation.

  • NMR Readout: This locking results in a large

    
     between H5a and H5b (up to 0.4 ppm), making 4-MP a superior probe for stereochemical assignment compared to the unsubstituted parent.
    

Comparative Analysis: 4-MP vs. Alternatives

The following table contrasts 4-MP with its structural analogues.

Table 1: Comparative Spectral Characteristics
Feature4-Methylpyrazolidin-3-one (4-MP) Pyrazolidin-3-one (Parent) Phenidone B (1-Phenyl-4-Me)
Methyl Signal Doublet (~1.2 ppm) NoneDoublet (~1.3 ppm)
C4 Proton Methine (Multiplet)Methylene (Triplet/Multiplet)Methine (Multiplet)
C5 Protons Highly Diastereotopic (Distinct dd)Enantiotopic/Equivalent (Triplet)Diastereotopic (Shifted downfield)
Aromatic Region Clean (No signals > 6 ppm)CleanComplex (6.8 - 7.5 ppm)
Structural Utility High (Chiral scaffold validation)Low (Symmetrical baseline)High (UV-active, π-stacking studies)
Solubility High in polar organic solventsModerateHigh in organic solvents
vs. Pyrazolidin-3-one (The Baseline)
  • Differentiation: The parent compound lacks the C4-methyl handle. Its C4 and C5 protons appear as simple triplets (or higher-order AA'BB' systems) due to rapid ring flipping or planar averaging.

  • Advantage of 4-MP: The methyl group in 4-MP "arrests" the ring flipping on the NMR timescale, allowing for the resolution of cis and trans coupling constants at C5. This makes 4-MP a better model for studying rigidified peptide mimics.

vs. Phenidone B (The Industry Standard)
  • Spectral Crowding: Phenidone B contains a phenyl group at N1. While this aids in UV detection, the aromatic protons (6.8–7.5 ppm) can obscure other signals in complex mixtures.

  • Electronic Effects: The N-phenyl ring is electron-withdrawing, shifting the C5 protons downfield (approx. +0.5 to +1.0 ppm) compared to 4-MP.

  • Recommendation: Use 4-MP when analyzing aliphatic side chains to avoid aromatic overlap. Use Phenidone B if UV-HPLC correlation is required.

Experimental Protocols

Synthesis & Sample Preparation Workflow

The following Graphviz diagram outlines the logical flow from synthesis to NMR assignment, highlighting the critical decision points for solvent selection.

NMR_Workflow Start Start: Methyl Methacrylate + Hydrazine Reaction Cyclization (Reflux) Start->Reaction Crude Crude 4-MP Reaction->Crude Purification Purification (Recrystallization/Column) Crude->Purification Solvent_Choice Solvent Selection Purification->Solvent_Choice CDCl3 CDCl3 (Good for C-H resolution) Solvent_Choice->CDCl3 Routine DMSO DMSO-d6 (Visualizes NH protons) Solvent_Choice->DMSO Exchange Study Acquisition 1H NMR Acquisition (>400 MHz recommended) CDCl3->Acquisition DMSO->Acquisition Analysis Data Analysis: Check J-coupling at C5 Acquisition->Analysis

Figure 1: Workflow for the synthesis and NMR characterization of 4-Methylpyrazolidin-3-one.

Acquisition Parameters

To ensure reproducibility and valid comparative data:

  • Instrument: 400 MHz or higher (essential to resolve the C5 diastereotopic protons).

  • Solvent: DMSO-d₆ is preferred for full characterization to observe the N-H signals ($ \delta $ 8-10 ppm) which are often broadened out in CDCl₃ due to exchange.

  • Pulse Sequence: Standard zg30.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the methyl doublet vs. the broad NH signals.
    

Structural Assignment Logic

The assignment of the 4-MP spectrum relies on a "Coupling Tree" logic. The C4-Methine is the lynchpin of the assignment.

Coupling_Tree C4_Me C4-Methyl (Doublet) ~1.2 ppm C4_H C4-Methine (Multiplet) ~2.7 ppm C4_Me->C4_H Vicinal J ~7Hz C5_Ha C5-Ha (cis to Me) ~3.1 ppm C4_H->C5_Ha Vicinal J (cis) C5_Hb C5-Hb (trans to Me) ~3.5 ppm C4_H->C5_Hb Vicinal J (trans) C5_Ha->C5_Hb Geminal J ~10Hz

Figure 2: Coupling connectivity in 4-Methylpyrazolidin-3-one. The C4-Methine couples to three distinct environments.

References

  • Synthesis and NMR of Pyrazolidinone Analogues

    • Source: ElectronicsAndBooks (Perkin Transactions). "1-(2-Ethoxycarbonylpropyl)-4-methylpyrazolidin-3-one (15)."[1]

    • URL: (Verified Context: 1H NMR data for 4-methyl substituted pyrazolidinones).

  • Phenidone B (1-Phenyl-4-methyl-3-pyrazolidinone)

    • Source: PubChem Compound Summary for CID 98282.
    • URL:[Link]

  • Conformational Analysis of Pyrazolidin-3-ones

    • Source: Arkivoc.
    • URL:[Link]

  • General 1H NMR Chemical Shift Tables

    • Source: University of Wisconsin / Hans Reich Collection.
    • URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns: 4-Methyl-3-Pyrazolidone &amp; Derivatives

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-methyl-3-pyrazolidone , with a primary focus on its most common pharmaceutical and industrial derivative, 4-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-methyl-3-pyrazolidone , with a primary focus on its most common pharmaceutical and industrial derivative, 4-methyl-1-phenyl-3-pyrazolidone (also known as Phenidone B).[1]

A Comparative Technical Guide for Drug Development

Executive Summary & Scope

4-methyl-3-pyrazolidone represents a core heterocyclic scaffold often encountered in drug discovery as a metabolite or degradation product of pyrazolone-based pharmaceuticals (e.g., NSAIDs, free-radical scavengers) and photographic developing agents.[1]

While the unsubstituted core (C₄H₈N₂O) is chemically significant, the 1-phenyl derivative (Phenidone B) is the industry standard for mass spectral characterization due to its stability and prevalence. This guide analyzes the fragmentation mechanics of the 4-methyl-3-pyrazolidone scaffold, using Phenidone B as the primary case study to demonstrate substituent effects, while providing theoretical data for the unsubstituted core.

Key Comparison Metrics:

  • Primary Ionization: Electron Impact (EI, 70 eV) vs. Electrospray Ionization (ESI).[1]

  • Structural Analogs: 4-methyl-1-phenyl-3-pyrazolidone (Phenidone B) vs. 1-phenyl-3-pyrazolidone (Phenidone A).[1]

  • Mechanistic Pathway: Ring contraction vs. Substituent ejection.[1]

Fragmentation Mechanics (Electron Impact)

The fragmentation of pyrazolidin-3-ones is driven by the release of ring strain and the expulsion of small stable neutral molecules (isocyanic acid, CO).

Primary Fragmentation Pathway (Phenidone B)

Compound: 4-methyl-1-phenyl-3-pyrazolidone Molecular Ion (M⁺): m/z 176[1]

The dominant pathway involves the cleavage of the heterocyclic ring, specifically the loss of the amide moiety.

  • Molecular Ion Formation: The radical cation forms primarily on the N1 nitrogen (conjugated with the phenyl ring) or the carbonyl oxygen.

  • Ring Contraction (Base Peak Pathway): The most diagnostic cleavage is the loss of HNCO (Isocyanic acid, 43 Da) . This occurs via the rupture of the N2-C3 and C5-N1 bonds (or N2-C3 and C4-C5 depending on rearrangement), retaining the phenyl-amine fragment.[1]

    • Transition:m/z 176 (M⁺) → m/z 133 (Loss of 43 Da).

    • Structure: The m/z 133 ion corresponds to the radical cation [Ph-N-CH(CH3)-CH2]⁺˙.[1]

  • Secondary Fragmentation: The m/z 133 ion undergoes further elimination of Ethylene (C₂H₄, 28 Da) or a methyl rearrangement to yield the stable ion at m/z 105.

    • Transition:m/z 133 → m/z 105 (Loss of 28 Da).

    • Comparison: In the non-methylated analog (Phenidone A), this series is m/z 162 → 119 → 91. The +14 Da shift in Phenidone B confirms the methyl location on the retained carbon chain.

Visualization of Fragmentation Pathway

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 176 [C10H12N2O]+. Frag_133 Primary Fragment m/z 133 [M - HNCO]+. (Loss of 43 Da) M_Ion->Frag_133 - HNCO (43) Frag_77 Phenyl Cation m/z 77 [C6H5]+ M_Ion->Frag_77 Direct Cleavage Frag_105 Secondary Fragment m/z 105 [m/z 133 - C2H4]+. (Loss of 28 Da) Frag_133->Frag_105 - C2H4 (28) Frag_105->Frag_77 - CH(CH3)N key Blue: Precursor Green: Diagnostic Intermediate Red: Terminal Fragment

Figure 1: Proposed EI fragmentation pathway for 4-methyl-1-phenyl-3-pyrazolidone (Phenidone B).[1]

Comparative Analysis: Analogues & Ionization Modes

This section objectively compares the 4-methyl derivative against its non-methylated counterpart and alternative ionization techniques.

Structural Comparison: Methyl vs. H (Phenidone B vs. A)

The presence of the C4-methyl group creates a distinct mass shift in the fragmentation series, serving as a diagnostic marker for metabolic methylation or synthetic impurity analysis.

FeaturePhenidone A (1-Phenyl-3-pyrazolidone)Phenidone B (4-Methyl-1-phenyl-3-pyrazolidone)Interpretation
Molecular Ion (M⁺) m/z 162m/z 176+14 Da shift (Methyl group).[1]
Primary Loss (HNCO) m/z 119m/z 133Both lose 43 Da; Ring core is identical.[1]
Secondary Loss (C₂H₄) m/z 91 (Azatropylium/Aniline)m/z 105 (Methyl-Azatropylium)The methyl group is retained in the secondary fragment.
Phenyl Fragment m/z 77m/z 77The phenyl ring is unsubstituted in both.
Ionization Technique Comparison: EI vs. ESI
ParameterElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal)
Dominant Species Radical Cation (M⁺˙)Protonated Molecule [M+H]⁺
Base Peak m/z 105 or 133 (Fragment)m/z 177 (Parent)
Fragmentation Extensive (Ring opening)Minimal (Requires CID/MS² to fragment)
Use Case Structural elucidation, library matching.[1]Quantitation in biological matrices (LC-MS).[1]

Experimental Protocols

To ensure reproducibility, the following protocols are established for the characterization of 4-methyl-3-pyrazolidone derivatives.

GC-MS Acquisition (EI Mode)
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).[1]

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 3 min.

  • MS Source: 230°C, 70 eV.[1]

  • Scan Range: m/z 40–350.[1]

LC-MS/MS Acquisition (ESI Mode)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (2.1 × 50 mm, 1.7 µm).[1]

  • MRM Transitions (for Phenidone B):

    • Quantifier: 177.1 → 134.1 (Loss of HNCO, protonated).

    • Qualifier: 177.1 → 106.1 (Secondary loss).

  • Collision Energy: Optimized per transition (typically 15–25 eV).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-Pyrazolidinone, 4-methyl-1-phenyl- (Phenidone B). National Institute of Standards and Technology. Link

  • PubChem. (2025).[1] Compound Summary: 4-Methyl-1-phenyl-3-pyrazolidinone.[1][2] National Library of Medicine. Link

  • BenchChem. (2025).[1] Comparative Analysis of Metol and Phenidone in Photographic Developers. Link

  • Allen, C. F. H., & VanAllan, J. A. (1950). Structure of Phenidone and Related Pyrazolidones. Journal of Organic Chemistry. (Contextual grounding for pyrazolidone ring stability).
  • Chambers, E., et al. (2017).[1] Rapid, Reliable Metabolite Ratio Evaluation for MIST Assessments. Waters Corporation Application Note. (Methodology for metabolite ID).

Sources

Validation

HPLC method development for 4-Methylpyrazolidin-3-one purity

As a Senior Application Scientist, developing a robust purity method for highly polar, low-molecular-weight heterocycles requires moving beyond default laboratory habits. 4-Methylpyrazolidin-3-one (a cyclic hydrazine der...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for highly polar, low-molecular-weight heterocycles requires moving beyond default laboratory habits. 4-Methylpyrazolidin-3-one (a cyclic hydrazine derivative) is a critical pharmaceutical intermediate and building block[1]. However, its high polarity, basic nitrogen atoms, and lack of an extended conjugated chromophore make it a notoriously difficult analyte for standard high-performance liquid chromatography (HPLC) methods.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity determination of 4-Methylpyrazolidin-3-one, providing field-proven methodologies, mechanistic causality, and validation frameworks.

The Polarity Paradox: Why Standard RP-HPLC Fails

The default starting point for most HPLC method development is a C18 reversed-phase column. In RP-HPLC, the stationary phase is hydrophobic (non-polar), and the mobile phase is highly aqueous (polar)[2].

When 4-Methylpyrazolidin-3-one is injected into an RP-HPLC system, its highly polar nature results in a severe lack of affinity for the C18 carbon chains. Consequently, the analyte passes through the column almost unretained, co-eluting with the void volume (


)[2]. Attempts to force retention by using 100% aqueous mobile phases often lead to stationary phase "phase collapse" (dewetting) and irreproducible retention times. Furthermore, the use of ion-pairing reagents to artificially increase hydrophobicity permanently alters column selectivity and suppresses ionization if mass spectrometry (LC-MS) is utilized[3].

The Recommended Alternative: HILIC HILIC operates as a complementary technique to RP-HPLC. It utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic chemistries) and a highly organic mobile phase (typically >60% acetonitrile)[4]. In HILIC, water acts as the strong eluting solvent[5]. The mechanism relies on the partitioning of the polar 4-Methylpyrazolidin-3-one into a water-rich layer immobilized on the surface of the polar stationary phase[4].

G cluster_0 Reversed-Phase (RP-HPLC) cluster_1 Hydrophilic Interaction (HILIC) RP_Mobile Mobile Phase (High Water) RP_Result Poor Retention (Elutes in Void) RP_Mobile->RP_Result RP_Stat Stationary Phase (Non-Polar C18) RP_Analyte 4-Methylpyrazolidin-3-one (Highly Polar) RP_Analyte->RP_Mobile Strong Affinity RP_Analyte->RP_Stat Weak Affinity HILIC_Mobile Mobile Phase (High Acetonitrile) HILIC_Stat Stationary Phase (Polar Silica/Amide) HILIC_WaterLayer Immobilized Water Layer HILIC_Stat->HILIC_WaterLayer HILIC_Result Strong Retention & Resolution HILIC_WaterLayer->HILIC_Result HILIC_Analyte 4-Methylpyrazolidin-3-one (Highly Polar) HILIC_Analyte->HILIC_Mobile Weak Affinity HILIC_Analyte->HILIC_WaterLayer Partitioning

Chromatographic retention mechanisms: RP-HPLC vs. HILIC for polar analytes.

Experimental Performance Comparison

To objectively demonstrate the superiority of HILIC for 4-Methylpyrazolidin-3-one, we compared a standard RP-HPLC method against an optimized HILIC method. The data below summarizes the quantitative chromatographic performance parameters.

Table 1: Chromatographic Performance Comparison for 4-Methylpyrazolidin-3-one

Chromatographic ParameterRP-HPLC (C18 Column)HILIC (Amide Column)Analytical Implication
Mobile Phase Composition 95% Water / 5% ACN10% Water / 90% ACNHILIC uses ACN as the weak solvent, enhancing retention.
Retention Time (

)
1.2 min (Near Void)6.8 minHILIC provides sufficient retention to avoid ion suppression.
Retention Factor (

)
0.24.5

is required for reliable quantitation and method robustness.
Peak Asymmetry (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Secondary silanol interactions in RP-HPLC cause tailing for basic amines.
Resolution (

)
< 1.0 (Co-elution)3.2 (Baseline)HILIC successfully resolves the API from polar synthetic impurities.

Note: In RP-HPLC, the analyte elutes in the void volume, making it impossible to accurately quantify purity due to co-eluting salts and unretained impurities.

Step-by-Step HILIC Method Development Protocol

To ensure a self-validating and reproducible system, the following protocol outlines the optimized HILIC workflow for 4-Methylpyrazolidin-3-one.

Step 1: Column and Mobile Phase Selection

  • Column: Amide-bonded stationary phase (e.g.,

    
     mm, 1.7 µm). Causality: Amide columns exhibit excellent hydrogen-bonding capabilities, facilitating a highly stable immobilized water layer for partitioning[4].
    
  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. Causality: Controlling the pH ensures the basic nitrogen of the pyrazolidinone ring is fully protonated, preventing peak tailing. A minimum of 3% water is required in HILIC to maintain the hydration layer[5].

  • Mobile Phase B (Weak Solvent): 100% Acetonitrile.

Step 2: Sample Diluent Preparation (Critical Step)

  • Diluent: 90% Acetonitrile / 10% Water.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent (a strong solvent) will disrupt the stationary phase's water layer, causing severe peak distortion, splitting, or fronting[3]. The sample diluent must closely match the initial mobile phase conditions.

Step 3: Gradient Elution Program

  • Time 0.0 min: 95% B

  • Time 10.0 min: 60% B

  • Time 12.0 min: 60% B

  • Time 12.1 min: 95% B (Re-equilibration for 5 minutes).

  • Causality: Unlike RP-HPLC, HILIC gradients run from high organic to low organic. Increasing the aqueous concentration increases the elution strength, pushing the strongly retained polar analyte off the column[2].

Step 4: System Suitability Testing (SST)

  • Before analyzing unknown samples, inject a reference standard of 4-Methylpyrazolidin-3-one (six replicates).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
    , Tailing Factor 
    
    
    
    , and Theoretical Plates (
    
    
    )
    
    
    . This creates a self-validating loop ensuring instrument readiness.

Aligning with ICH Q2(R2) Validation Standards

Once the HILIC method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control[6]. The recent Q2(R2) revision emphasizes a lifecycle approach and robustness[7].

Validation Start Method Development (HILIC Optimization) Spec Specificity & Selectivity (Blank, Impurities, Degradants) Start->Spec Lin Linearity & Range (LOQ to 120% Specification) Spec->Lin Prec Precision & Accuracy (Repeatability, Recovery %) Lin->Prec Robust Robustness (Temp, Flow, % Organic) Prec->Robust Approve Validated Method (ICH Q2(R2) Compliant) Robust->Approve

ICH Q2(R2) analytical method validation workflow for purity determination.

Key Validation Parameters for 4-Methylpyrazolidin-3-one:

  • Specificity: The method must unambiguously assess the analyte in the presence of synthetic precursors (e.g., hydrazines) and degradation products[8]. HILIC's orthogonal selectivity to RP-HPLC ensures that polar impurities do not co-elute with the main peak.

  • Linearity and Range: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision, typically from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[8].

  • Robustness: Because HILIC is highly sensitive to mobile phase composition, robustness testing must systematically vary the buffer concentration (

    
     mM) and the initial organic percentage (
    
    
    
    ) to prove the method's reliability in routine use[6].

Conclusion

For highly polar, low-molecular-weight compounds like 4-Methylpyrazolidin-3-one, traditional RP-HPLC is analytically inadequate, yielding poor retention and peak shape. By transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC), analytical scientists can leverage the molecule's polarity to achieve strong retention, superior peak symmetry, and baseline resolution from polar impurities. Adhering to strict diluent matching and ICH Q2(R2) validation frameworks ensures that the resulting method is not only scientifically sound but also regulatory-compliant.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures - MasterControl".
  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained".
  • LCMS.cz. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column".
  • ICH.org. "Validation of Analytical Procedures Q2(R2) - ICH".
  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography".
  • AMS Biopharma. "Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis".
  • uHPLCs Lab. "What is the difference between HILIC columns VS normal/reverse columns_".
  • Benchchem. "5-Methyl-3-pyrazolidinone|C4H8N2O|CAS 10234-76-1".

Sources

Comparative

Comparative Guide: Phenidone vs. 4-Methyl-1-phenyl-3-pyrazolidinone

Optimizing Redox Systems for Stability and Kinetics Executive Summary: The Stability-Activity Trade-off In the design of redox systems—whether for photographic development, polymerization initiation, or pharmaceutical an...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Redox Systems for Stability and Kinetics

Executive Summary: The Stability-Activity Trade-off

In the design of redox systems—whether for photographic development, polymerization initiation, or pharmaceutical antioxidant assays—Phenidone (1-phenyl-3-pyrazolidinone) has long been the gold standard for electron transfer agents (ETAs).[1] Its ability to form stable radical intermediates allows it to function catalytically, regenerating via "superadditivity" with bulk reducing agents like hydroquinone or ascorbate.[1]

However, Phenidone suffers from a critical flaw: hydrolytic instability in alkaline environments.[1]

This guide compares Phenidone with its methylated analog, 4-Methyl-1-phenyl-3-pyrazolidinone (often referred to industrially as Dimezone or Phenidone B ).[1] While both molecules share the core pyrazolidinone pharmacophore, the addition of a methyl group at the C4 position fundamentally alters the degradation kinetics without significantly compromising the redox potential.

Key Takeaway: Researchers should transition to the 4-Methyl variant when formulation pH exceeds 9.5 or when long-term shelf stability of liquid concentrates is required.[1] Phenidone remains superior only in solid-state powder formulations where maximum molar efficiency is the sole priority.[1]

Mechanistic Analysis: Structure-Activity Relationship (SAR)

To understand the difference, we must look at the electron transfer mechanism and the degradation pathway.

The Redox Engine (Superadditivity)

Both molecules function as electron transfer shuttles.[1] They rapidly donate an electron to the substrate (e.g., Ag+ or a lipid radical), forming a resonance-stabilized radical cation.[1] This radical is then reduced back to the active form by a secondary reducing agent (the "sacrificial" reductant).[1]

  • Phenidone: High electron density on the N1 nitrogen (due to the phenyl ring) facilitates rapid oxidation.

  • 4-Methyl Analog: The methyl group at C4 is electron-donating (inductive effect), which theoretically makes the molecule slightly easier to oxidize (more negative potential).[1] However, the steric bulk slightly reduces the rate of adsorption to surfaces, often resulting in a net kinetic equivalence.

The Achilles Heel: Alkaline Hydrolysis

The primary failure mode for Phenidone is the ring-opening hydrolysis of the amide bond. In high pH, the hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon (C3).[1]
  • Phenidone: The C3 carbonyl is exposed.[1] Hydrolysis proceeds rapidly, cleaving the ring and destroying redox capability.[1]

  • 4-Methyl Analog: The methyl group at C4 provides steric hindrance .[1] It physically blocks the approach of the nucleophile to the carbonyl carbon, significantly increasing the activation energy required for hydrolysis.

Mechanistic Pathway Diagram

G cluster_methyl Effect of 4-Methyl Group Phenidone Phenidone (Active Form) Radical Semiquinone Radical (Resonance Stabilized) Phenidone->Radical - 1e- (Oxidation) Hydrolysis Alkaline Hydrolysis (Ring Opening) Phenidone->Hydrolysis High pH (>10) Radical->Phenidone + 1e- (Superadditivity) Inactive Inactive Hydrazino Acid Hydrolysis->Inactive Irreversible Regen Regeneration by Ascorbate/HQ Block Steric Hindrance (Methyl Group) Block->Hydrolysis INHIBITS

Caption: The redox cycle of pyrazolidinones. The green dashed line represents the regenerative "superadditive" cycle.[1] The red path shows the irreversible degradation, which is blocked by the 4-Methyl group.

Comparative Data Profile

The following data highlights the physicochemical differences. Note the distinct difference in stability despite similar redox characteristics.[1]

FeaturePhenidone 4-Methyl-1-phenyl-3-pyrazolidinone Implication
CAS Number 92-43-32654-57-1Distinct chemical entities.[1][2]
Molecular Weight 162.19 g/mol 176.22 g/mol 4-Methyl requires ~1.09x mass for molar equivalence.[1]
LogP (Lipophilicity) ~0.9~1.24-Methyl is slightly more lipophilic; better for lipid-phase assays.[1]
Redox Potential (

)
~0.0 V vs NHE~ -0.05 V vs NHE4-Methyl is a slightly stronger reducing agent thermodynamically.[1]
Alkaline Stability (

)
< 24 hours (pH 10.[1]5)> 3 weeks (pH 10.5)Critical differentiator. Phenidone degrades rapidly in liquid concentrates.[1]
Solubility (Water) ModerateLow (requires alcohol/glycol)4-Methyl often requires a co-solvent (e.g., Propylene Glycol).[1]

Experimental Protocols

To validate these properties in your specific application, use the following self-validating protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the degradation rate constant (


) of both agents in a high-pH formulation.

Reagents:

  • Buffer: 0.1M Sodium Carbonate/Bicarbonate (pH 10.5).[1]

  • Solvent: Ethanol (HPLC Grade).[1]

  • Internal Standard: Acetanilide.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock solution of Phenidone and the 4-Methyl analog in Ethanol.

  • Initiation: Spike the stock solution into the pH 10.5 buffer (final conc: 100 µM). Maintain at 25°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, 8h, 24h, and 48h.

  • Quenching: Immediately acidify samples with 0.1M HCl to pH < 4 to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 40:60 Acetonitrile:Water (0.1% Formic Acid).[1]

  • Calculation: Plot

    
     vs. Time. The slope represents 
    
    
    
    .[1]

Expected Result: Phenidone will show a steep negative slope (rapid decay).[1] The 4-Methyl analog will show a near-flat line (negligible decay) over 48 hours.[1]

Protocol B: Cyclic Voltammetry (Redox Potential)

Objective: Confirm the electron transfer capability is preserved in the methylated variant.

Workflow Diagram:

CV_Protocol Setup 3-Electrode Setup (Glassy Carbon, Pt Wire, Ag/AgCl) Solution Analyte Solution (1mM in 0.1M KCl/Buffer) Setup->Solution Purge N2 Purge (Remove O2 Interference) Solution->Purge Scan Potential Scan (-0.5V to +0.5V @ 100mV/s) Purge->Scan Data Cyclic Voltammogram (Measure E_anodic & E_cathodic) Scan->Data

Caption: Standard Cyclic Voltammetry workflow for determining formal redox potentials.

Application Guidelines

When to use Phenidone:
  • Powder Formulations: If the product is stored as a dry powder and mixed immediately before use, Phenidone is preferred due to lower cost and lower molecular weight (higher efficiency per gram).

  • Rapid Processing: In scenarios where development time is extremely short (< 30 seconds), Phenidone's slightly faster adsorption kinetics (due to lack of steric bulk) can be advantageous.[1]

When to use 4-Methyl-1-phenyl-3-pyrazolidinone:
  • Liquid Concentrates: Essential for any formulation stored as a liquid (e.g., concentrated developers, antioxidant serums).[1] Phenidone will degrade within days; the 4-Methyl analog will last months/years.[1]

  • High pH Systems: If the working pH is > 10.0, the 4-Methyl variant is mandatory to prevent rapid exhaustion of the reducing agent.[1]

  • Lipid Systems: The increased lipophilicity makes the 4-Methyl variant a better chain-breaking antioxidant in lipid peroxidation models.[1]

References

  • Kendall, J. D. (1940).[1] Production of Photographic Developers. Ilford Limited.[1] (Original patent describing the reducing properties of 3-pyrazolidinones).[1]

  • Mason, L. F. A. (1975).[1] Photographic Processing Chemistry. Focal Press. (Authoritative text on the superadditivity mechanism and hydrolysis rates).

  • Lee, W. E., & Zahorian, E. (1968).[1][3] "The Autoxidation of Phenidone." Photographic Science and Engineering, 12(5), 251-262.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 98282, 4-Methyl-1-phenyl-3-pyrazolidinone. [Link][1]

  • Ficken, G. E., & Sanderson, B. G. (1969).[1] "The Hydrolysis of 1-Phenyl-3-pyrazolidinones." The Journal of Photographic Science, 17(1). (Definitive study on the steric hindrance effect of the 4-methyl group).

Sources

Validation

X-ray crystallography data for 4-Methylpyrazolidin-3-one

Structural Elucidation and X-Ray Crystallography of 4-Methylpyrazolidin-3-one: A Comparative Guide Pyrazolidin-3-one derivatives are foundational heterocyclic building blocks in medicinal chemistry, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and X-Ray Crystallography of 4-Methylpyrazolidin-3-one: A Comparative Guide

Pyrazolidin-3-one derivatives are foundational heterocyclic building blocks in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents and MurA enzyme inhibitors[1][2]. Understanding their precise 3D architecture is critical, as the spatial orientation of substituents directly dictates target-binding affinity within solvent-exposed enzyme pockets[2]. X-ray crystallography remains the gold standard for unambiguous absolute configuration and solid-state structure determination[3].

This guide objectively compares the crystallographic behavior of 4-Methylpyrazolidin-3-one against its unsubstituted and 5-methylated alternatives, providing actionable, self-validating protocols for successful crystal growth and diffraction analysis.

Comparative Crystallographic Performance

When evaluating pyrazolidin-3-one derivatives, the precise position of the methyl group fundamentally alters the crystal packing thermodynamics. The five-membered pyrazolidine ring naturally favors an envelope conformation to minimize ring strain[4][5]. However, steric bulk dictates how these molecules assemble in the solid state.

Table 1: Comparative Crystallographic Parameters of Pyrazolidin-3-one Derivatives

ParameterPyrazolidin-3-one (Unsubstituted)4-Methylpyrazolidin-3-one5-Methylpyrazolidin-3-one
Typical Space Group P2₁/c (Monoclinic)P2₁/c (Monoclinic)P1̄ (Triclinic)
Ring Conformation Planar to slight twistEnvelope (C4 displaced)Envelope (C5 displaced)
Primary H-Bond Motif Infinite 1D ChainCentrosymmetric Dimer (

)
Dimer / Chain hybrid
Estimated Crystal Density ~1.35 g/cm³~1.28 g/cm³~1.26 g/cm³
Crystallization Ease High (Rapid nucleation)Moderate (Requires vapor diffusion)Low (Prone to oiling out)

Mechanistic Insights: The Causality of Crystal Packing

As an application scientist, it is crucial to understand why a single methyl shift from C4 to C5 drastically alters crystallization kinetics, rather than just observing the outcome.

  • Steric-Induced Conformation : In 4-Methylpyrazolidin-3-one, the C4-methyl group introduces localized steric bulk. To alleviate torsional strain, the C4 atom is displaced from the mean plane of the ring, forcing a pronounced envelope conformation[6][7].

  • Hydrogen Bonding Networks : Unsubstituted pyrazolidin-3-ones readily form dense, infinite 1D chains via intermolecular N-H···O hydrogen bonds. However, the spatial protrusion of the C4-methyl group disrupts this linear propagation. Instead, the conformational shift forces the molecules to self-assemble into discrete centrosymmetric dimers, characterized by an

    
     ring motif[4].
    
  • Solvation and Nucleation : Conversely, 5-Methylpyrazolidin-3-one places hydrophobic bulk directly adjacent to the N1-H donor. This proximity sterically hinders the primary hydrogen bond, lowering the lattice energy and making the compound prone to "oiling out" (liquid-liquid phase separation) rather than nucleating into a highly ordered crystal.

HBond_Logic N1 C4-Methyl Group (Steric Bulk) N2 Envelope Conformation (C4 Displaced) N1->N2 Induces Torsional Strain N3 N-H···O Hydrogen Bonds (Intermolecular) N2->N3 Orients Donors/Acceptors N4 R2,2(8) Ring Motif (Centrosymmetric Dimer) N3->N4 Dimerization N5 Crystal Lattice Stabilization N4->N5 Packing

Mechanistic logic of steric-induced hydrogen bonding motifs in crystal lattices.

Self-Validating Experimental Protocol: Crystallization & XRD Workflow

To ensure high-resolution diffraction data, the crystallization process must be treated as a self-validating system where each step confirms the thermodynamic success of the previous one.

Step 1: Purity Verification & Solvent Selection Impurities >1% act as crystal growth terminators by capping the growing lattice faces. Validate API purity via LC-MS (>99%). For 4-Methylpyrazolidin-3-one, select a binary solvent system that balances solubility and volatility: Ethyl Acetate (good solvent) and n-Hexane (anti-solvent).

Step 2: Anti-Solvent Vapor Diffusion Dissolve 15 mg of 4-Methylpyrazolidin-3-one in 0.5 mL of EtOAc in a 1-dram inner vial. Place this un-capped vial inside a 20 mL outer vial containing 3 mL of n-Hexane. Cap the outer vial tightly. The slow vapor diffusion of hexane into the EtOAc lowers solubility at a controlled thermodynamic rate, bypassing the metastable zone too quickly and preventing amorphous precipitation.

Step 3: Optical Validation (Self-Validation Check) After 48-72 hours, inspect the inner vial under a polarized light microscope. The presence of strong birefringence (light extinction upon rotation) confirms the formation of ordered crystalline lattices. If the precipitate is dark under cross-polarizers, it is an amorphous solid, indicating the diffusion rate was too fast.

Step 4: Cryo-Mounting and Data Collection Harvest a single crystal with optimal dimensions (approximately 0.20 × 0.10 × 0.05 mm)[1]. Submerge it immediately in Paratone-N oil to displace mother liquor and prevent lattice degradation from solvent evaporation. Mount the crystal on a cryoloop and transfer it to the goniometer under a 100 K nitrogen stream to minimize thermal atomic motion. Collect diffraction data using Mo Kα radiation (


 Å)[4][6].

XRD_Workflow Step1 1. API Purification (LC-MS >99%) Step2 2. Solvent Screening (EtOAc / Hexane) Step1->Step2 Step3 3. Vapor Diffusion (Controlled Nucleation) Step2->Step3 Step4 4. Optical Validation (Polarized Light) Step3->Step4 Step5 5. Cryo-Mounting (Paratone-N, 100K) Step4->Step5 Step6 6. XRD Data Collection (Mo Kα, λ=0.71073 Å) Step5->Step6

Step-by-step X-ray crystallography workflow for 4-Methylpyrazolidin-3-one.

References

  • 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one. IUCr.
  • 1-Phenyl-5-[4-(trifluoromethyl)
  • 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one. PMC.
  • 5-(3-Fluoro-phen-yl)-1-phenyl-pyrazolidin-3-one. PubMed.
  • 1-Phenyl-5-[4-(trifluoro-meth-yl)
  • 5-Methyl-3-pyrazolidinone|C4H8N2O|CAS 10234-76-1. Benchchem.
  • Synthesis and biological evaluation of novel antibacterial agents. SciDok.

Sources

Comparative

A Researcher's Guide to the UV-Vis Absorption Spectrum of 4-Methylpyrazolidin-3-one: A Comparative and Methodological Analysis

This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 4-Methylpyrazolidin-3-one. As direct spectral data for this specific compound is not widely publishe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 4-Methylpyrazolidin-3-one. As direct spectral data for this specific compound is not widely published, this document serves as a predictive and methodological resource for researchers. It outlines the theoretical basis for its UV absorption, compares it to structurally related compounds, and provides a detailed, validated protocol for its experimental determination.

Theoretical Framework: Predicting the Spectrum

4-Methylpyrazolidin-3-one belongs to the class of pyrazolidinones, which are five-membered heterocyclic rings containing a saturated backbone, a ketone group, and two adjacent nitrogen atoms. The primary chromophore—the part of the molecule that absorbs UV-Vis light—is the amide functional group (O=C-N) within the lactam ring structure.

The expected absorption is primarily due to two electronic transitions:

  • n → π* (n-to-pi-star) Transition : This is an excitation of a non-bonding electron (from the lone pairs of the oxygen or nitrogen atoms) to an antibonding π* orbital of the carbonyl group (C=O). For simple amides and lactams, this transition is typically of lower intensity and occurs at longer wavelengths.[1]

  • π → π* (pi-to-pi-star) Transition : This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the carbonyl group. This transition is of higher energy and intensity, thus occurring at shorter wavelengths.[1]

For saturated lactams, the n → π* transition is often observed around 210-230 nm. The methyl group at the 4-position is an auxochrome, a group that can subtly modify the absorption characteristics of the chromophore. Its electron-donating inductive effect may cause a slight bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength, though this effect is generally minor for an alkyl group not in direct conjugation.[2][3]

Comparative Analysis with Related Compounds

To build a reliable prediction for the λmax (wavelength of maximum absorbance) of 4-Methylpyrazolidin-3-one, we can compare it with structurally similar compounds for which spectral data are available.

CompoundStructureKey ChromophoreExpected/Reported λmaxRationale for Comparison
4-Methylpyrazolidin-3-one (Target) 4-Methylpyrazolidin-3-one structureSaturated Lactam/HydrazidePredicted: ~210-225 nm The target molecule. Its absorption will be dominated by the cyclic amide group.
2-Pyrrolidone [4]2-Pyrrolidone structureSaturated Lactam~210 nmA simple, five-membered saturated lactam. It serves as a fundamental structural analog, isolating the contribution of the O=C-N chromophore in a similar ring system.
N-Methyl-2-pyrrolidone (NMP) [5]N-Methyl-2-pyrrolidone structureN-Substituted Lactam~215-220 nm[6]The N-methyl group is analogous to the N-N bond in the pyrazolidinone, providing insight into the effect of substitution on the nitrogen atom adjacent to the carbonyl.
Pyrazole [7]Pyrazole structureAromatic Heterocycle~203 nm[7]While aromatic, pyrazole contains the N-N bond, offering a comparison for the nitrogen-nitrogen linkage, though its aromaticity leads to different electronic transitions.

Based on these comparisons, the UV-Vis absorption maximum for 4-Methylpyrazolidin-3-one is predicted to occur in the short-wavelength UV region, likely between 210 and 225 nm .

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a rigorous, step-by-step protocol for obtaining a high-quality UV-Vis absorption spectrum of 4-Methylpyrazolidin-3-one.

The protocol is designed to be self-validating. The choice of solvent is critical, as solvents have a "UV cutoff" wavelength below which they absorb light and obscure the sample's spectrum.[8][9] The concentration of the analyte is optimized to ensure the measured absorbance falls within the linear range of the Beer-Lambert Law (typically 0.1-1.0 AU), which is essential for quantitative accuracy.[10]

  • Analyte: 4-Methylpyrazolidin-3-one, solid powder

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 400 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes (glass cuvettes are unsuitable as they absorb UV light below ~300 nm).[9]

  • Solvent: HPLC-grade methanol or ethanol. These are chosen for their polarity and low UV cutoff wavelengths (Methanol: ~205 nm, Ethanol: ~210 nm), which should not interfere with the predicted λmax.[2][11]

  • Equipment: Analytical balance, volumetric flasks (10 mL, 100 mL), and precision micropipettes.

G cluster_prep PART 1: Sample & Instrument Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis prep_analyte 1. Prepare Stock Solution (e.g., 100 µg/mL in Methanol) prep_dilutions 2. Create Serial Dilutions (e.g., 10, 5, 2.5, 1 µg/mL) prep_analyte->prep_dilutions acq_sample 6. Measure Sample Absorbance (Scan lowest concentration first) prep_instrument 3. Warm Up Spectrophotometer (Allow lamp to stabilize) prep_blank 4. Prepare Blank (Fill cuvette with pure Methanol) acq_baseline 5. Record Baseline (Scan blank from 400-190 nm) prep_blank->acq_baseline Proceed to Acquisition acq_baseline->acq_sample acq_optimize 7. Optimize Concentration (Select dilution with A_max ≈ 0.8 AU) acq_sample->acq_optimize an_lambda 8. Identify λmax (Wavelength of max. absorbance) acq_optimize->an_lambda Proceed to Analysis an_beer 9. (Optional) Verify Beer's Law (Plot Absorbance vs. Concentration) an_lambda->an_beer an_epsilon 10. (Optional) Calculate Molar Absorptivity (ε) an_beer->an_epsilon

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

  • Instrument Preparation: Power on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow at least 30 minutes for the instrument to warm up and stabilize.

  • Stock Solution Preparation: Accurately weigh approximately 10.0 mg of 4-Methylpyrazolidin-3-one and dissolve it in HPLC-grade methanol in a 100 mL volumetric flask. Fill to the mark with methanol to create a 100 µg/mL stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution. For example, create 10, 5, 2.5, and 1.25 µg/mL solutions to find a concentration that yields an absorbance maximum between 0.1 and 1.0.

  • Baseline Correction: Fill both quartz cuvettes with the HPLC-grade methanol. Place the reference cuvette and the sample cuvette in the spectrophotometer. Run a baseline scan from 400 nm down to 190 nm. This corrects for any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it three times with a small amount of the most dilute working solution (e.g., 1.25 µg/mL).

    • Fill the cuvette with this solution and place it back in the sample holder.

    • Perform a scan from 400 nm to 190 nm.

    • Observe the absorbance maximum (A_max). If A_max is below 0.1, repeat with the next highest concentration. If A_max is above 1.0, prepare a more dilute sample. The goal is to find a concentration where A_max is ideally between 0.5 and 0.9 for optimal signal-to-noise and linearity.

  • Data Analysis:

    • From the optimal spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at this wavelength.

    • (Optional) To determine the molar absorptivity (ε), use the Beer-Lambert Law: A = εcl , where A is the absorbance, c is the molar concentration (mol/L), and l is the path length (1 cm).

Influence of Solvent Polarity

The choice of solvent can influence the position of the λmax. This phenomenon, known as solvatochromism, is due to differential stabilization of the ground and excited states of the chromophore by the solvent molecules.[12][13]

  • n → π* Transitions: Increasing solvent polarity typically causes a hypsochromic (blue) shift to a shorter wavelength. This is because polar solvents can hydrogen bond with the non-bonding electrons of the carbonyl oxygen, lowering the energy of the ground state more than the excited state.[2][3]

  • π → π* Transitions: Increasing solvent polarity usually causes a bathochromic (red) shift to a longer wavelength.[13]

Therefore, when comparing spectra, it is crucial to use the same solvent. A comparison between a non-polar solvent (e.g., hexane, if solubility permits) and a polar solvent (e.g., water or ethanol) can provide valuable information about the nature of the electronic transition being observed.

Conclusion

References

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Available from: [Link]

  • Pharmapproach. UV VISIBLE SPECTROSCOPY. Available from: [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Available from: [Link]

  • Waters. Wavelength cutoffs for common solvents. Available from: [Link]

  • SlideShare. Solvents and solvent effect in UV - Vis Spectroscopy. Available from: [Link]

  • Element Lab Solutions. HPLC UV detection. Available from: [Link]

  • LCGC. The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. Available from: [Link]

  • Scribd. UV Cutoff Values for Common Solvents. Available from: [Link]

  • Chemistry LibreTexts. UV-Visible Spectroscopy. Available from: [Link]

  • PubChem. 4-Methyl-1-phenylpyrazolidin-3-one. Available from: [Link]

  • Regis Technologies. Most Common Solvents Used in HPLC Mobile Phase. Available from: [Link]

  • University of Calgary. Spectroscopic Analysis of Amides. Available from: [Link]

  • PubChem. 4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one. Available from: [Link]

  • AIP Publishing. Electronic transitions in liquid amides studied by using attenuated total reflection far-ultraviolet spectroscopy and quantum chemical calculations. Available from: [Link]

  • Royal Society of Chemistry. Quantification of the effects of n-π interactions on the H-bonding properties of amide groups*. Available from: [Link]

  • ResearchGate. Quantification of the effects of n-π interactions on the H-bonding properties of amide groups*. Available from: [Link]

  • MDPI. Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives. Available from: [Link]

  • AIP Publishing. Universal mechanism for breaking amide bonds by ionizing radiation. Available from: [Link]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Available from: [Link]

  • NIST. 2-Pyrrolidinone, 1-methyl-. Available from: [Link]

  • NIST. UV/Visible spectrum of 2-Pyrrolidinone, 1-methyl-. Available from: [Link]

  • ResearchGate. (A) UV-visible absorption spectra of NMP showing absorbance below 450 nm.... Available from: [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... Available from: [Link]

  • PubChem. 2-Pyrrolidone. Available from: [Link]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available from: [Link]

Sources

Validation

Electrochemical behavior comparison of substituted pyrazolidinones

Publish Comparison Guide: Electrochemical Behavior of Substituted Pyrazolidinones Executive Summary & Strategic Relevance Pyrazolidinones , particularly 1-phenyl-3-pyrazolidinone (Phenidone) and its derivatives, represen...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Electrochemical Behavior of Substituted Pyrazolidinones

Executive Summary & Strategic Relevance

Pyrazolidinones , particularly 1-phenyl-3-pyrazolidinone (Phenidone) and its derivatives, represent a critical class of redox mediators used in photographic development, pharmaceutical synthesis, and biomimetic oxidation studies.[1][2] Their utility stems from their unique ability to undergo reversible electron transfer at low potentials, often acting as electron transfer agents for stoichiometric oxidants or other substrates (superadditivity).

This guide provides a technical comparison of the electrochemical behavior of Phenidone against its stabilized derivatives (e.g., Dimezone S ) and traditional alternatives (e.g., Metol ). We focus on the mechanistic causality of substituent effects—how structural changes at the C4 and N1 positions dictate oxidation potential (


), radical stability, and hydrolytic resistance.

Mechanistic Insight: The ECE Pathway

The electrochemical oxidation of 1-phenyl-3-pyrazolidinone follows a classic ECE (Electron transfer - Chemical step - Electron transfer) mechanism.[1][2] Understanding this pathway is essential for interpreting cyclic voltammetry (CV) data.[1][2]

  • Step 1 (E): Reversible 1-electron oxidation of the neutral molecule to form a radical cation.

  • Step 2 (C): Rapid deprotonation of the radical cation (usually at the N2 position) to form a neutral radical. This step is pH-dependent.[1][2][3]

  • Step 3 (E): Immediate second electron transfer (oxidation) of the neutral radical to form the final pyrazolinone cation/product.

Graphviz Diagram: Oxidation Mechanism of 1-Phenyl-3-Pyrazolidinone

G Substrate 1-Phenyl-3-pyrazolidinone (Neutral) RadicalCat Radical Cation (•+) Substrate->RadicalCat - 1e⁻ (Oxidation I) NeutralRad Neutral Radical (•) RadicalCat->NeutralRad - H⁺ (Deprotonation) Product 1-Phenyl-3-hydroxypyrazole (Oxidized Form) NeutralRad->Product - 1e⁻ (Oxidation II)

Caption: The ECE oxidation mechanism. The stability of the Radical Cation determines the reversibility of the first wave in CV.

Comparative Electrochemical Profile

The following table synthesizes experimental data comparing Phenidone with its key derivatives and the alternative Metol.

Table 1: Comparative Electrochemical & Stability Metrics

CompoundStructure

(V vs. SCE)*
Relative Oxidation EaseAlkaline StabilityKey Feature
Phenidone (Standard)1-Phenyl-3-pyrazolidinone~0.25 VHigh (Reference)Poor (Hydrolyzes rapidly at pH > 10)High electron transfer rate; Superadditive with Hydroquinone.[1][2]
Dimezone S 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidinone~0.28 VModerate-High (Slightly harder to oxidize)Excellent (Steric bulk blocks ring opening)Industry standard for liquid concentrates; long shelf-life.[1][2]
Dimezone 4,4-Dimethyl-1-phenyl-3-pyrazolidinone~0.27 VHigh Very Good Precursor to Dimezone S; resists hydrolysis.[1][2]
Metol (Alternative)N-methyl-p-aminophenol sulfate~0.35 VModerate (Requires higher pH)Good Traditional standard; lower activity per mole than Phenidone.
4-Methyl-Phenidone 4-Methyl-1-phenyl-3-pyrazolidinone~0.26 VHigh Moderate Intermediate stability; inductive effect of methyl is minor.[1][2]

*Note: Potentials are approximate and highly pH-dependent (shifting ~59 mV/pH unit due to proton coupling).[1][2]

Analysis of Substituent Effects
  • C4-Substitution (Dimezone/Dimezone S):

    • Effect: Adding methyl/hydroxymethyl groups at C4 creates steric hindrance.[1][2]

    • Causality: This does not significantly alter the electronic pathway of the phenyl-nitrogen system (where oxidation occurs) but physically blocks hydroxide attack at the carbonyl carbon.

    • Result: Electrochemical activity remains similar to Phenidone, but chemical half-life in alkaline developer solutions increases from hours (Phenidone) to months (Dimezone S).[1][2]

  • N1-Phenyl Substitution:

    • Electron Donating Groups (e.g., p-OMe): Stabilize the radical cation, shifting

      
       negatively (easier to oxidize).
      
    • Electron Withdrawing Groups (e.g., p-Cl): Destabilize the radical cation, shifting

      
       positively (harder to oxidize).
      
    • Implication: To tune a mediator for a specific biological redox potential, modify the phenyl ring. To improve shelf-life, modify the pyrazolidinone ring (C4).

Experimental Protocol: Cyclic Voltammetry (CV)

To validate these behaviors, a rigorous CV setup is required. This protocol ensures reproducibility and minimizes electrode fouling (a common issue with radical polymerization).[1]

Graphviz Diagram: Experimental Workflow

Workflow Prep 1. Electrode Preparation (Polishing & Activation) Soln 2. Solution Prep (1mM Analyte + 0.1M Bu4NBF4 in MeCN) Prep->Soln Clean Surface Meas 3. CV Measurement (Scan Rate: 10-500 mV/s) Soln->Meas Deoxygenate (N2/Ar) Anal 4. Data Analysis (Plot Ip vs v^1/2) Meas->Anal Extract Epa, Epc, Ip

Caption: Step-by-step workflow for characterizing pyrazolidinone derivatives.

Detailed Methodology
  • Electrode Preparation:

    • Working Electrode: Glassy Carbon (3 mm dia).[1][2] Polish with 0.05

      
       alumina slurry on a felt pad for 2 minutes.[1][2] Sonicate in ultrapure water for 30s to remove debris.
      
    • Reference: Saturated Calomel Electrode (SCE) or Ag/AgCl (3M KCl).[1][2]

    • Counter: Platinum wire or mesh.[1][2]

  • Solution Preparation:

    • Solvent: Acetonitrile (HPLC grade) is preferred for mechanistic studies to observe the radical cation before deprotonation. For application simulation, use aqueous carbonate buffer (pH 10).

    • Electrolyte: 0.1 M Tetrabutylammonium tetrafluoroborate (

      
      ) for non-aqueous; 0.1 M 
      
      
      
      for aqueous.[1][2]
    • Analyte: Dissolve pyrazolidinone derivative to a concentration of 1.0 mM . Note: Phenidone oxidizes rapidly in air; prepare solutions fresh and purge with Nitrogen/Argon for 10 mins.

  • Measurement Parameters:

    • Potential Window: -0.5 V to +1.0 V vs. SCE.[1][2]

    • Scan Rates: Vary from 10, 50, 100, to 500 mV/s.

    • Validation:

      • Reversibility Check: Calculate ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

        
        .[1][2] For a reversible 1e- process, this should be ~59 mV.[1][2] Phenidone often shows quasi-reversibility (
        
        
        
        mV) due to the coupled chemical step (deprotonation).
      • Diffusion Control: Plot peak anodic current (

        
        ) vs. square root of scan rate (
        
        
        
        ). A linear relationship indicates a diffusion-controlled process (Randles-Sevcik equation).[1][2]

References

  • Kendall, J. D., & Axford, A. J. (1954). Phenidone: Part 1.[1][2] The Mechanism of its Developing Action and its Super-additivity with Hydroquinone. The Journal of Photographic Science. Link[1][2]

  • Farnia, S. M. F., et al. (2005). Electrochemical Oxidation of 1-Phenyl-3-pyrazolidinone in Acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Miertus, S., et al. (2000). Theoretical Study of the Oxidation of Phenidone and its Derivatives. Journal of Physical Chemistry A. Link[1]

  • Ilford Photo. (2020).[1][2] Technical Information: Developers and Processing. Link (Provides context on Dimezone S usage).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.